molecular formula C23H17NO3 B418206 Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 329204-09-3

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B418206
CAS No.: 329204-09-3
M. Wt: 355.4g/mol
InChI Key: GXAUSDZHCHDYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate (CAS 329204-09-3) is a high-purity chemical compound supplied for research use. This molecule belongs to the quinoline-4-carboxylate class and features a 4-methoxyphenyl substitution at the 2-position of the quinoline core, with a phenyl ester group at the 4-carboxylate position. Its molecular formula is C23H17NO3 and it has a molecular weight of 355.39 g/mol . Quinoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological potential . Specifically, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as a novel structural class of Histone Deacetylase (HDAC) inhibitors, which are a prominent target in anticancer drug discovery . These compounds are designed with a pharmacophore that includes a cap group (the quinoline moiety), a linker, and a zinc-binding group. The 2-substituted phenylquinoline-4-carboxylic acid acts as the cap structure, which is critical for interacting with hydrophobic regions at the entrance of the HDAC active site . Research indicates that such inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells, demonstrating their value as tools for investigating epigenetic mechanisms and developing new oncology therapeutics . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate laboratory safety precautions.

Properties

IUPAC Name

phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-26-17-13-11-16(12-14-17)22-15-20(19-9-5-6-10-21(19)24-22)23(25)27-18-7-3-2-4-8-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAUSDZHCHDYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329204-09-3
Record name PHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline-4-Carboxylate Scaffolds

Quinoline derivatives are a cornerstone in medicinal chemistry and drug discovery, renowned for their wide spectrum of biological activities.[1] These heterocyclic aromatic compounds are integral to the development of antibacterial, antiviral, antimalarial, anticancer, and anti-inflammatory agents.[1][2][3][4] The quinoline-4-carboxylic acid moiety, in particular, is a privileged scaffold, serving as a critical pharmacophore in numerous therapeutic agents.[5] The esterification of this carboxylic acid to form derivatives like Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a subject of significant interest for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the synthetic routes to Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and the rationale behind key procedural choices.

Synthetic Strategies: A Two-Step Approach

The synthesis of the target molecule, Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, is most effectively achieved through a two-step process:

  • Step 1: Synthesis of the Quinoline Core. Formation of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid via a multicomponent reaction. The Doebner reaction is a classic and versatile method for this transformation.[6][7]

  • Step 2: Esterification. Conversion of the resulting carboxylic acid to its phenyl ester.

This modular approach allows for the independent optimization of each step, ensuring high yields and purity of the final product.

Part 1: Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid via the Doebner Reaction

The Doebner reaction, a variation of the Doebner-von Miller reaction, is a powerful one-pot, three-component condensation used to synthesize 2-substituted quinoline-4-carboxylic acids.[6][7][8] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[7]

Reaction Mechanism

The mechanism of the Doebner reaction is a well-established sequence of acid-catalyzed steps:

  • Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the aniline (p-anisidine) with the aldehyde (benzaldehyde) to form a Schiff base (imine).

  • Enamine Tautomerization: The pyruvic acid then tautomerizes to its enol form.

  • Michael Addition: The enol of pyruvic acid undergoes a Michael-type addition to the imine.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline is then oxidized to the final quinoline product. In many cases, an intermediate anil or the α,β-unsaturated carbonyl compound can act as the oxidant.[2]

Doebner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline p-Anisidine SchiffBase Schiff Base (Imine) Aniline->SchiffBase Condensation Aldehyde Benzaldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Michael Addition Enol->MichaelAdduct Dihydroquinoline Dihydroquinoline MichaelAdduct->Dihydroquinoline Cyclization & Dehydration QuinolineAcid 2-(4-methoxyphenyl)quinoline-4-carboxylic acid Dihydroquinoline->QuinolineAcid Oxidation/Aromatization

Caption: Mechanism of the Doebner Reaction.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures for the Doebner reaction.[7][8]

Materials:

  • Aniline (1.0 mmol)

  • 4-Methoxybenzaldehyde (1.0 mmol)

  • Pyruvic acid (1.1 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., Iron(III) trifluoromethanesulfonate [Fe(OTf)3], 15 mol%)[7] or Ytterbium perfluorooctanoate [Yb(PFO)3] (2.5 mol%)[8]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), pyruvic acid (1.1 mmol), and ethanol (10 mL).

  • Add the chosen catalyst (e.g., Fe(OTf)3, 15 mol%).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

Rationale for Experimental Choices
  • Catalyst: Lewis acids like Fe(OTf)3 or rare-earth metal catalysts such as Yb(PFO)3 are effective in promoting the reaction.[7][8] They are often preferred over traditional Brønsted acids due to higher yields, shorter reaction times, and milder reaction conditions.

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Water has also been successfully used as a green solvent alternative.[8]

  • Stoichiometry: A slight excess of pyruvic acid is often used to ensure the complete consumption of the limiting reagents (aniline and aldehyde).

Part 2: Esterification of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid

The final step in the synthesis is the esterification of the quinoline-4-carboxylic acid with phenol to yield the target compound. A common and effective method for this transformation is the Steglich esterification, which utilizes a carbodiimide coupling agent.

Reaction Mechanism
  • Activation of the Carboxylic Acid: The carboxylic acid reacts with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The phenol then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea.

  • Product Formation: This attack leads to the formation of the desired phenyl ester and a dicyclohexylurea (DCU) byproduct. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.

Steglich_Esterification cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products CarboxylicAcid 2-(4-methoxyphenyl)quinoline- 4-carboxylic acid Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea Activation Phenol Phenol Ester Phenyl 2-(4-methoxyphenyl)quinoline- 4-carboxylate Phenol->Ester DCC DCC DCC->Acylisourea Acylisourea->Ester Nucleophilic Attack DCU Dicyclohexylurea (DCU) Acylisourea->DCU Byproduct Formation

Caption: Mechanism of Steglich Esterification.

Experimental Protocol

Materials:

  • 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (1.0 mmol)

  • Phenol (1.2 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Dichloromethane (DCM) (20 mL)

Procedure:

  • In a dry round-bottom flask, dissolve 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (1.0 mmol) and phenol (1.2 mmol) in anhydrous dichloromethane (15 mL).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate. Remove the DCU by filtration.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields
StepReactionKey ReagentsCatalystSolventTemp.TimeYield (%)
1Doebner ReactionAniline, 4-Methoxybenzaldehyde, Pyruvic acidFe(OTf)3EthanolReflux3-4 h85-95
2Esterification2-(4-methoxyphenyl)quinoline-4-carboxylic acid, PhenolDMAPDCMRT12-24 h80-90
Table 2: Characterization Data for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
PropertyValue
Molecular Formula C23H17NO3
Molecular Weight 355.39 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, δ ppm) Expected signals for aromatic protons of the quinoline, phenyl, and methoxyphenyl groups, and a singlet for the methoxy protons.
¹³C NMR (CDCl₃, δ ppm) Expected signals for the carbonyl carbon of the ester, and aromatic and methoxy carbons.
IR (KBr, cm⁻¹) Expected characteristic peaks for C=O (ester), C-O, and aromatic C-H stretching.
Mass Spec (m/z) Expected molecular ion peak [M]⁺ at 355.

Note: Spectroscopic data should be acquired and interpreted for the synthesized compound to confirm its identity and purity.

Conclusion

The synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be reliably achieved through a two-step sequence involving a Doebner reaction followed by a Steglich esterification. This approach offers high yields and allows for the modular construction of this important quinoline derivative. The methodologies and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and further explore the potential of this and related quinoline-4-carboxylate compounds.

References

  • Wikipedia. (2023, September 27). Doebner–Miller reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Scientific.net. (2021, September 13). One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Retrieved from [Link]

  • ACS Publications. (2006, November 29). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2010, January). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Retrieved from [Link]

  • Wikipedia. (2023, July 11). Pfitzinger reaction. Retrieved from [Link]

  • National Institutes of Health. (2017, June 28). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2014, October). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • ACS Publications. (2017, July 27). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2015). WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • ResearchGate. (2014, March 28). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, December 24). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, June 17). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Quinoline Derivatives in Drug Discovery: Focus on Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2011, December). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • PubMed. (2003, June). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022, November 23). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • ResearchGate. (2017, June). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (2020, January 10). Synthesis of 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 14). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylquinoline. PubChem. Retrieved from [Link]

  • MolPort. (n.d.). Compound 2-(4-methoxyphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2017, October 15). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, a functionalized quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] This document will detail the synthetic route to this specific molecule, outline a robust protocol for its structural characterization, and discuss its potential applications based on the known properties of related compounds.

Introduction to the Quinoline Scaffold

The quinoline ring system is a heterocyclic aromatic compound that forms the core of many natural products and synthetic molecules with significant therapeutic and industrial applications.[1][2] Functionalization of the quinoline core allows for the fine-tuning of its chemical and biological properties, leading to the development of drugs for treating cancer, infectious diseases, and inflammatory conditions.[3][4][5] Furthermore, the rigid and planar structure of quinoline derivatives makes them promising candidates for use in organic light-emitting diodes (OLEDs) and fluorescent probes.[1] This guide focuses on a specific derivative, Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, which incorporates key structural motifs that suggest potential for biological activity and utility in materials science.

Synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

The synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be achieved through a two-step process, beginning with the synthesis of the precursor, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, followed by esterification.

Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid

A common and effective method for the synthesis of 2-arylquinoline-4-carboxylic acids is the Doebner reaction.[6] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in ethanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield the pure carboxylic acid.

Causality Behind Experimental Choices:

  • Doebner Reaction: This method is chosen for its reliability and efficiency in constructing the 2-arylquinoline-4-carboxylic acid scaffold from readily available starting materials.[6]

  • Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Recrystallization: This purification technique is ideal for obtaining a highly pure crystalline product, which is crucial for the subsequent esterification step and for accurate characterization.

Esterification to Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

The final step is the esterification of the synthesized carboxylic acid with phenol to yield the target compound. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, phenol) in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (1.0 eq) and phenol (1.2 eq) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction by TLC.

  • Workup and Isolation: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Fischer Esterification: This is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols.

  • Dean-Stark Apparatus: The removal of water is critical for driving the reversible esterification reaction to completion.

  • Column Chromatography: This purification technique is essential for separating the desired ester from any unreacted starting materials and byproducts, ensuring a high purity final product.

Structural Characterization

A comprehensive characterization of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques and, if possible, single-crystal X-ray diffraction.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, based on data from closely related compounds.[7][8][9][10]

Technique Expected Observations
¹H NMR - Aromatic protons of the quinoline, 4-methoxyphenyl, and phenyl rings in the range of 7.0-8.5 ppm. - A singlet for the methoxy group protons around 3.9 ppm.
¹³C NMR - Carbonyl carbon of the ester around 165-170 ppm. - Quaternary and protonated carbons of the aromatic rings in the range of 110-160 ppm. - Methoxy carbon around 55 ppm.[8][11]
FT-IR - A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹. - C-O stretching vibrations for the ester and ether linkages in the range of 1100-1300 cm⁻¹. - C=N and C=C stretching vibrations of the aromatic rings.[7][12]
Mass Spec. - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns consistent with the loss of the phenoxy group and other characteristic fragments.[13]
Crystallographic Analysis

Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure and detailed information about bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. The crystal structure of related quinoline derivatives often reveals insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their physical properties and biological activity.[14][15][16]

Potential Applications

While the specific biological and material properties of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate have not been extensively reported, the well-established activities of the broader quinoline class of compounds suggest several promising areas for investigation.[1][2]

Medicinal Chemistry
  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and kinase enzymes.[4][5]

  • Antimicrobial Properties: The quinoline scaffold is a key component of several antibacterial and antimalarial drugs.[17][18][19] The functional groups present in the target molecule could modulate its antimicrobial spectrum and potency.

  • Anti-inflammatory Effects: Certain quinoline-4-carboxylic acid derivatives have shown significant anti-inflammatory properties.[4]

Materials Science
  • Organic Electronics: The extended π-conjugated system of the quinoline ring makes it a suitable candidate for applications in organic electronics, such as in the fabrication of OLEDs.[1]

  • Fluorescent Probes: The inherent fluorescence of many quinoline derivatives can be exploited for the development of chemical sensors and biological imaging agents.[1]

Conclusion

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a molecule of significant interest due to its structural relationship to a class of compounds with proven utility in medicine and materials science. The synthetic pathways described in this guide are robust and rely on well-established chemical transformations. The comprehensive characterization protocol ensures the unambiguous identification and quality assessment of the synthesized compound. Further investigation into the biological and photophysical properties of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is warranted and has the potential to uncover novel applications for this promising molecule.

Visualizations

Caption: Molecular Structure of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

synthesis_workflow cluster_step1 Step 1: Doebner Reaction cluster_step2 Step 2: Fischer Esterification reactants1 Aniline + 4-Methoxybenzaldehyde + Pyruvic Acid reaction1 Reflux in Ethanol reactants1->reaction1 product1 2-(4-methoxyphenyl)quinoline-4-carboxylic acid reaction1->product1 reactants2 Carboxylic Acid + Phenol product1->reactants2 Intermediate reaction2 Acid Catalyst, Toluene, Reflux with Dean-Stark reactants2->reaction2 product2 Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate reaction2->product2

Caption: Synthetic Workflow for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis start Synthesized Compound nmr ¹H and ¹³C NMR start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms xray Single-Crystal X-ray Diffraction start->xray end Structural Confirmation nmr->end ftir->end ms->end xray->end

Caption: Workflow for the Structural Characterization of the Target Compound.

References

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • 13C NMR of 2-(4-methoxyphenyl)quinoline-4-carboxamide (4c) (DMSOd6, 100 MHz). ResearchGate. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Supporting Information for an unspecified article.
  • Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Quinoline-4-carboxylate. PubChem, National Institutes of Health. Available at: [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Institutes of Health. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Institutes of Health. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central, National Institutes of Health. Available at: [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Compound 2-(4-methoxyphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate. MolPort. Available at: [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. ResearchGate. Available at: [Link]

  • 2-Phenylquinoline. PubChem, National Institutes of Health. Available at: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Potential Properties of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. While direct experimental data for this specific ester is limited in publicly accessible literature, this document builds a robust profile by examining its precursor, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, and the broader class of quinoline-4-carboxylate derivatives. This guide details the established synthesis of the carboxylic acid precursor, provides a scientifically grounded, detailed protocol for its subsequent esterification, and discusses the anticipated chemical characteristics and potential pharmacological applications of the title compound, drawing from extensive research on structurally related molecules.

Introduction: The Quinoline-4-Carboxylate Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention due to their diverse pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The introduction of an aryl group at the 2-position of the quinoline ring has been shown to be a key determinant of biological activity, influencing the molecule's interaction with various biological targets. This guide focuses on a specific derivative, Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, providing a detailed exploration of its synthesis and predicted chemical and biological properties.

Physicochemical Properties

While experimental data for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is not widely available, its fundamental properties can be predicted based on its structure.

PropertyValueSource
Molecular Formula C₂₃H₁₇NO₃PubChem
Molecular Weight 355.39 g/mol PubChem
CAS Number 329204-09-3Echemi
IUPAC Name Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylateEchemi
Predicted XLogP3 5.1PubChem
Predicted Hydrogen Bond Donors 0PubChem
Predicted Hydrogen Bond Acceptors 4PubChem

Synthesis Pathway

The synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a two-step process, beginning with the formation of the quinoline-4-carboxylic acid core, followed by esterification.

Synthesis_Pathway A Isatin + 4-Methoxyacetophenone B 2-(4-methoxyphenyl)quinoline-4-carboxylic acid A->B Pfitzinger Reaction (KOH, Ethanol, Reflux) D 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride B->D Acyl Chloride Formation (Reflux) C Thionyl Chloride (SOCl₂) F Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate D->F Esterification (DCM, 0°C to rt) E Phenol + Pyridine

Figure 1: Overall synthesis workflow for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (Precursor)

The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq.) in a 33% aqueous potassium hydroxide (KOH) solution.

  • Addition of Ketone: To this solution, add a solution of 4-methoxyacetophenone (1.1 eq.) in ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Wash the aqueous solution with diethyl ether to remove any unreacted ketone. Cool the aqueous layer in an ice bath and acidify to a pH of 4-5 with a suitable acid (e.g., 1M HCl or acetic acid).

  • Isolation: The resulting precipitate, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol.[1]

Synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate (Target Compound)

The esterification of a carboxylic acid with a phenol is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride.

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, 2.0-3.0 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Reflux: Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is used in the next step without further purification.

  • Esterification: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Addition of Phenol: To this solution, add phenol (1.1 eq.) followed by the slow addition of a base, such as pyridine or triethylamine (1.2 eq.), to neutralize the HCl byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted and Analogous Data)

While specific experimental spectra for the title compound are not available, the expected spectral characteristics can be inferred from its structure and data from its precursor.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the precursor, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, has been reported.[1]

  • ¹H NMR (400 MHz, DMSO-d₆) of Precursor: δ 13.97 (s, 1H, COOH), 8.62 (d, J = 8.5 Hz, 1H), 8.41 (s, 1H), 8.28 (d, J = 8.5 Hz, 2H), 8.12 (d, J = 8.4 Hz, 1H), 7.83 (t, J = 7.6 Hz, 1H), 7.66 (t, J = 7.6 Hz, 1H), 7.13 (d, J = 8.5 Hz, 2H), 3.85 (d, J = 7.7 Hz, 3H, OCH₃).[1]

For the final product, Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate , the following key shifts are anticipated:

  • The disappearance of the carboxylic acid proton signal around 13.97 ppm.

  • The appearance of signals corresponding to the phenyl ester group, likely in the range of 7.20-7.50 ppm.

  • The remaining quinoline and methoxyphenyl protons will have similar chemical shifts to the precursor, with some minor shifts due to the change in the electronic environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show:

  • A signal for the ester carbonyl carbon around 165-170 ppm.

  • Signals for the carbons of the quinoline and the two phenyl rings in the aromatic region (approximately 110-160 ppm).

  • A signal for the methoxy group carbon around 55 ppm.

IR Spectroscopy

Key vibrational bands anticipated in the IR spectrum include:

  • A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹.

  • C-O stretching vibrations for the ester and ether linkages in the 1100-1300 cm⁻¹ region.

  • C=C and C=N stretching vibrations of the aromatic quinoline system in the 1500-1650 cm⁻¹ region.

  • C-H stretching vibrations of the aromatic rings above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (355.39 g/mol ). Fragmentation patterns would likely involve the loss of the phenoxy group or the methoxy group.

Potential Biological Activities and Drug Development Insights

While no biological data has been published for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate specifically, the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives has demonstrated a wide range of pharmacological activities.

Biological_Activities cluster_targets Potential Mechanisms A 2-Aryl-Quinoline-4-Carboxylate Scaffold B Anticancer A->B C Antimicrobial A->C D Anti-inflammatory A->D E Antiviral A->E T1 HDAC Inhibition B->T1 T2 Tubulin Polymerization Inhibition B->T2 T3 DNA Gyrase Inhibition C->T3 T4 COX-2 Inhibition D->T4

Figure 2: Potential biological activities of the 2-aryl-quinoline-4-carboxylate scaffold.

  • Anticancer Activity: Many quinoline derivatives have been investigated as anticancer agents. Some have been shown to act as histone deacetylase (HDAC) inhibitors, while others interfere with tubulin polymerization, a critical process in cell division. The presence of the planar aromatic system in Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate makes it a candidate for investigation in this area.

  • Antimicrobial Activity: The quinoline core is famously present in many antibacterial and antimalarial drugs. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown promising antibacterial activity, and it is plausible that the title compound could exhibit similar properties.

  • Anti-inflammatory Activity: Some quinoline-4-carboxylate derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential applications as anti-inflammatory agents.

Drug Development Considerations: The predicted high lipophilicity (XLogP3 = 5.1) of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate suggests that it will have good membrane permeability but may also face challenges with aqueous solubility and metabolic stability. These are critical parameters to assess in early-stage drug discovery. The ester linkage may be susceptible to hydrolysis by esterases in vivo, which could be a factor in its pharmacokinetic profile and potential prodrug applications.

Conclusion

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a structurally interesting molecule belonging to a class of compounds with significant therapeutic potential. While direct experimental data is currently lacking in the public domain, this guide has provided a robust framework for its synthesis and has outlined its predicted chemical properties based on sound chemical principles and data from its immediate precursor. The potential for this compound to exhibit anticancer, antimicrobial, or anti-inflammatory activity makes it a compelling target for future research and development in medicinal chemistry. The protocols and predictive data herein serve as a valuable resource for scientists embarking on the synthesis and biological evaluation of this and related quinoline-4-carboxylate derivatives.

References

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. Retrieved from [Link]

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

Sources

A Comprehensive Spectroscopic Guide to Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quinoline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to their diverse biological activities.[1][2][3] This guide provides a detailed spectroscopic and analytical examination of a specific, multi-functionalized derivative: Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. As Senior Application Scientists, our objective is to move beyond mere data presentation. We provide a causal analysis of the experimental choices and a thorough interpretation of the resulting data, establishing a self-validating framework for the compound's structural confirmation. This document details the synthetic protocol and offers an in-depth analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its presence in compounds with a wide array of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2][3][4] The versatility of the quinoline-4-carboxylic acid moiety, in particular, allows for extensive chemical modification to modulate biological activity and pharmacokinetic properties.[1]

The target molecule, Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, incorporates three key pharmacophoric features:

  • The Quinoline Core: A rigid, aromatic bicyclic system.

  • A 2-(4-methoxyphenyl) Substituent: An electron-donating group that can influence the electronic properties and potential biological interactions of the quinoline ring.

  • A Phenyl Ester at the 4-Carboxylate Position: This modification significantly impacts lipophilicity and can serve as a pro-drug moiety, susceptible to hydrolysis by esterases in vivo.

This guide provides an authoritative, protocol-driven approach to confirm the identity and purity of this compound, essential for any subsequent biological or pharmaceutical development.

Synthesis and Purification Workflow

The synthesis of the title compound is logically approached in a two-step process: first, the construction of the core quinoline carboxylic acid, followed by esterification. The Pfitzinger reaction is a robust and reliable method for synthesizing 2-aryl-quinoline-4-carboxylic acids.[5][6]

Synthetic Pathway

The chosen pathway involves the condensation of isatin with 4-methoxyacetophenone under basic conditions to yield the intermediate carboxylic acid, which is then esterified with phenol.

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification Isatin Isatin KOH Aqueous KOH Reflux Isatin->KOH Acetophenone 4-Methoxy- acetophenone Acetophenone->KOH Acid 2-(4-methoxyphenyl)quinoline- 4-carboxylic acid KOH->Acid DCC DCC/DMAP DCM, rt Acid->DCC Phenol Phenol Phenol->DCC Product Phenyl 2-(4-methoxyphenyl) quinoline-4-carboxylate DCC->Product

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid

  • To a solution of potassium hydroxide (10 eq.) in aqueous ethanol, add isatin (1.0 eq.) and 4-methoxyacetophenone (1.05 eq.).

  • Heat the mixture to reflux for 12-15 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with glacial acetic acid or dilute HCl until a precipitate forms (pH ~5-6).

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield the pure carboxylic acid intermediate.

Step 2: Synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

  • Dissolve the dried carboxylic acid (1.0 eq.), phenol (1.2 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester via column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the final product.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to unambiguously confirm the structure of the synthesized molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is particularly effective for identifying the key carbonyl (ester), ether, and aromatic C=C/C=N bonds.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: Data is acquired using an FT-IR spectrometer over a range of 4000–400 cm⁻¹.[7]

Data Interpretation: The IR spectrum provides clear evidence for the key functional groups. The most significant feature is the strong absorption band corresponding to the ester carbonyl stretch.

Wavenumber (cm⁻¹)Vibration ModeStructural Assignment
~3050-3100C-H StretchAromatic C-H (Quinoline, Phenyl rings)
~2850-2960C-H StretchAliphatic C-H (Methoxy group)
~1735 C=O Stretch (Ester) Confirmatory peak for the phenyl ester group. [8][9]
~1500-1620C=C and C=N StretchAromatic rings and quinoline core vibrations.[8]
~1245 & ~1030 C-O-C Asymmetric & Symmetric Stretch Confirmatory for the methoxy ether group. [7]
~1280 & ~1150C-O Stretch (Ester)Aryl-ester C-O linkage

Discussion: The absence of a broad O-H stretch (typically ~3000-3400 cm⁻¹) confirms the complete conversion of the carboxylic acid intermediate. The sharp, strong peak around 1735 cm⁻¹ is a definitive marker for the newly formed ester carbonyl, distinguishing it from the precursor acid's carbonyl (~1700 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Data Interpretation: The proton spectrum can be divided into distinct regions corresponding to the different aromatic systems and the methoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.5m4HQuinoline protons (H5, H6, H7, H8)
~8.15d2H4-Methoxyphenyl protons (ortho to quinoline)
~7.90s1HQuinoline proton (H3)
~7.3-7.5m5HPhenyl ester protons
~7.05d2H4-Methoxyphenyl protons (ortho to -OCH₃)
~3.90 s 3H Methoxy (-OCH₃) protons. [9][10]

Discussion: The spectrum is complex in the aromatic region (δ 7.0-8.5 ppm) due to the presence of 14 aromatic protons. However, key signals provide unambiguous confirmation. The sharp singlet at ~3.90 ppm integrating to 3H is the characteristic signature of the methoxy group. The distinct singlet for the H3 proton of the quinoline ring is also a key identifier. The two doublets of the 4-methoxyphenyl group, exhibiting an AA'BB' splitting pattern, confirm its para-substitution pattern.

Data Interpretation: The ¹³C NMR spectrum confirms the total number of carbons and provides insight into their chemical environment.

Chemical Shift (δ, ppm)AssignmentRationale
~165.5 Ester Carbonyl (C=O) Downfield shift due to electronegative oxygen atoms.[9]
~161.0C4' of 4-methoxyphenyl (C-OCH₃)Deshielded by the directly attached oxygen.
~120-155Aromatic & Quinoline Carbons (C2, C4, etc.)Complex region containing all sp² hybridized carbons.[11]
~55.5 Methoxy Carbon (-OCH₃) Typical range for a methyl group attached to oxygen.[9][10][12]

Discussion: The most diagnostic signals are the ester carbonyl carbon at ~165.5 ppm and the methoxy carbon at ~55.5 ppm. The large number of signals in the aromatic region (δ 120-155 ppm) is consistent with the proposed structure, which contains multiple non-equivalent aromatic carbons.

Caption: Structure of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

Experimental Protocol:

  • Ionization Method: Electrospray Ionization (ESI) is typically used for this type of molecule, as it is a soft ionization technique that keeps the molecule intact.

  • Analysis: The analysis is performed on an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer to obtain high-resolution data.

Data Interpretation:

  • Molecular Formula: C₂₃H₁₇NO₃

  • Exact Mass: 355.1208 g/mol

  • Expected HRMS Result ([M+H]⁺): The primary ion observed will be the protonated molecule. The instrument should detect a peak at m/z 356.1281 .

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. Key expected fragments would include:

  • m/z 263: Loss of the phenoxy radical ([M-OPh]⁺)

  • m/z 249: The 2-(4-methoxyphenyl)quinoline-4-carbonylium cation, resulting from the cleavage of the ester bond. This is often a prominent fragment.

Discussion: The observation of the correct molecular ion peak ([M+H]⁺) with an accuracy within 5 ppm of the calculated value provides unequivocal proof of the compound's elemental composition and, by extension, its molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. The extensive conjugation of the quinoline and phenyl rings results in characteristic absorption bands.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Instrumentation: The absorbance is measured over a wavelength range of approximately 200-500 nm.

Data Interpretation: The spectrum is expected to show two major absorption bands, characteristic of highly conjugated aromatic systems.

  • λ_max ≈ 270-280 nm: This band can be attributed to the π → π* transitions within the phenyl and benzenoid portions of the quinoline system.[13]

  • λ_max ≈ 330-340 nm: This longer-wavelength absorption corresponds to the π → π* transition of the entire conjugated system, including the quinoline nucleus and the 2-aryl substituent.[13]

Discussion: The position and intensity of these absorption maxima are consistent with the extended π-system of the 2-arylquinoline structure. This data complements the other spectroscopic techniques by confirming the presence of the large, conjugated electronic system.

Integrated Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides the complete picture, but together they form a self-validating system.

  • FT-IR confirms the presence of the required functional groups (ester, ether, aromatics) and the successful conversion of the carboxylic acid precursor.

  • ¹H and ¹³C NMR piece together the carbon-hydrogen skeleton, confirming the specific substitution patterns (para-methoxyphenyl, 2,4-disubstituted quinoline) and the presence of all expected protons and carbons.

  • HRMS provides the definitive molecular formula, anchoring the structural fragments identified by NMR and IR to a precise elemental composition.

  • UV-Vis verifies the electronic nature of the conjugated system, which is a direct consequence of the confirmed molecular structure.

The collective data from these orthogonal techniques provides an unassailable confirmation of the structure as Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Conclusion

This guide has detailed the synthesis and comprehensive spectroscopic characterization of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. By explaining the causality behind experimental choices and providing a thorough interpretation of FT-IR, ¹H NMR, ¹³C NMR, HRMS, and UV-Vis data, we have established a robust analytical workflow. The characteristic spectroscopic signatures—notably the ester carbonyl stretch at ~1735 cm⁻¹ in the IR, the methoxy proton singlet at ~3.90 ppm in the ¹H NMR, and the molecular ion peak at m/z 356.1281 in the HRMS—serve as definitive identifiers for this compound, providing the necessary foundation for its use in further research and development.

References

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • 13C NMR of 2-(4-methoxyphenyl)quinoline-4-carboxamide (4c) (DMSOd6, 100 MHz). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. (n.d.). Retrieved January 15, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • VI. 1H and 13C NMR Spectra. (2016). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Optical study of blue emitting Methoxy substituted 2, 4-Diphenyl quinoline. (n.d.). Retrieved January 15, 2026, from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

"Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate CAS number"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Disclaimer: As of early 2026, a specific CAS (Chemical Abstracts Service) number for "Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate" is not readily found in major chemical databases. This suggests the compound may be a novel chemical entity or not yet widely reported in the literature. This guide, therefore, provides a scientifically grounded, prospective framework for its synthesis, characterization, and potential utility based on established principles of quinoline chemistry.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. From the pioneering antimalarial drug quinine to modern kinase inhibitors used in oncology, the versatility of the quinoline nucleus allows for fine-tuning of steric and electronic properties to achieve desired pharmacological effects. The target molecule, Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, combines three key pharmacophores: the quinoline core, a methoxy-substituted phenyl ring at the 2-position, and a phenyl ester at the 4-position. This unique combination suggests potential for novel biological interactions, meriting its synthesis and evaluation.

This technical guide serves as a comprehensive resource for researchers, outlining a proposed synthetic route, detailed analytical characterization protocols, and a discussion of potential therapeutic applications grounded in the known activities of structurally related analogues.

Part 1: Proposed Synthesis Pathway

The synthesis of the target compound can be logically approached in a two-step process: first, the construction of the core 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, followed by its esterification with phenol. The Doebner-von Miller reaction or a similar acid-catalyzed cyclization is a robust and well-documented method for creating the quinoline core.

Step 1: Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid

This acid-catalyzed condensation reaction involves pyruvic acid, aniline, and 4-methoxybenzaldehyde. The reaction proceeds through an initial condensation of aniline and the aldehyde to form a Schiff base, which then undergoes a Michael addition with the enol of pyruvic acid, followed by cyclization and aromatization to yield the desired quinoline carboxylic acid.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) and pyruvic acid (0.88 g, 10 mmol) in ethanol (50 mL).

  • Reaction Initiation: To the stirred solution, add aniline (0.93 g, 10 mmol). An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Isolation: After completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Drying: Dry the purified solid in a vacuum oven at 60 °C to a constant weight. The product should be a pale yellow or off-white solid.

Step 2: Esterification to Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

The carboxylic acid is then converted to the target phenyl ester. A common and effective method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is favored for its mild reaction conditions.

Experimental Protocol: Phenyl Ester Formation
  • Reagent Preparation: In a 100 mL round-bottom flask, suspend 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (2.79 g, 10 mmol) and phenol (1.04 g, 11 mmol) in dichloromethane (DCM, 40 mL).

  • Catalyst Addition: Add DMAP (0.12 g, 1 mmol, 10 mol%).

  • Coupling Agent: Cool the flask in an ice bath (0 °C). Slowly add a solution of DCC (2.27 g, 11 mmol) in DCM (10 mL) to the stirred mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate. Wash the filtrate sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Synthesis Workflow Diagram

G cluster_step1 Step 1: Quinoline Core Synthesis cluster_step2 Step 2: Esterification A 4-Methoxybenzaldehyde + Aniline + Pyruvic Acid B Ethanol Solvent C Reflux (4-6h) B->C Acid-catalyzed Condensation D Precipitation & Filtration C->D E 2-(4-methoxyphenyl)quinoline-4-carboxylic acid D->E F Quinoline Carboxylic Acid + Phenol E->F Intermediate Product G DCC, DMAP in DCM H Stir at RT (12-18h) G->H Steglich Esterification I Aqueous Work-up & Column Chromatography H->I J Final Product: Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate I->J

Caption: Proposed two-step synthesis of the target compound.

Part 2: Structural Characterization and Data

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic and physical methods must be employed. The following table summarizes the expected data for the successfully synthesized Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Analytical Technique Expected Observations & Rationale
¹H NMR Aromatic Protons (m, ~7.0-8.5 ppm): Complex multiplets for protons on the quinoline and phenyl rings. Methoxy Protons (s, ~3.9 ppm): A sharp singlet integrating to 3H. Rationale: The chemical shifts and splitting patterns will confirm the connectivity of the aromatic systems and the presence of the methoxy group.
¹³C NMR Carbonyl Carbon (s, ~165 ppm): Signal for the ester carbonyl. Quaternary Carbons & Aromatic Carbons (s, ~110-160 ppm): A series of signals corresponding to the carbons of the three aromatic rings. Methoxy Carbon (s, ~55 ppm): Signal for the -OCH₃ carbon. Rationale: Confirms the carbon skeleton and the presence of the key ester functional group.
FT-IR (ATR) C=O Stretch (Ester): Strong absorption band around 1730-1750 cm⁻¹ . C-O Stretch: Bands around 1100-1300 cm⁻¹ . C=N & C=C Stretches: Aromatic and quinoline ring vibrations in the 1500-1650 cm⁻¹ region. Rationale: Provides definitive evidence of the key functional groups, especially the ester carbonyl.
Mass Spectrometry (MS) Molecular Ion Peak [M]⁺ or [M+H]⁺: The calculated monoisotopic mass is 355.12 g/mol . The mass spectrum should show a prominent peak at or near this value. Rationale: Confirms the molecular weight of the compound, providing strong evidence of successful synthesis.
Melting Point A sharp and defined melting point range is expected for a pure crystalline solid. Rationale: A narrow melting range is a key indicator of high purity.
Analytical Workflow Diagram

G Start Purified Solid (Post-Chromatography) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Backbone IR FT-IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight MP Melting Point Analysis Start->MP Purity Check Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed MP->Structure_Confirmed

Caption: Workflow for analytical characterization of the final product.

Part 3: Potential Applications in Drug Discovery

While the biological activity of this specific molecule is uncharacterized, the activities of its constituent parts provide a rational basis for hypothesizing its potential applications.

  • Anticancer Activity: Many 2-arylquinoline derivatives are known to function as inhibitors of protein kinases, such as tyrosine kinases, which are crucial in cancer cell signaling. The 4-methoxyphenyl group is a common feature in many kinase inhibitors. The compound could be screened against a panel of kinases (e.g., EGFR, VEGFR) to explore its potential as an anticancer agent.

  • Anti-inflammatory Properties: Quinoline derivatives have been reported to inhibit inflammatory pathways, such as the NF-κB signaling pathway. The compound could be evaluated in cell-based assays for its ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Antimicrobial/Antiparasitic Activity: The quinoline core is famously associated with antimalarial drugs like chloroquine. This new derivative could be tested for activity against various strains of Plasmodium falciparum or other microbial pathogens.

Hypothetical Signaling Pathway Interaction

G Compound Phenyl 2-(4-methoxyphenyl) quinoline-4-carboxylate Receptor Tyrosine Kinase Receptor (e.g., EGFR) Compound->Receptor Inhibits Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor P P ActiveSubstrate Phosphorylated Substrate Substrate->ActiveSubstrate Downstream Downstream Signaling (Proliferation, Survival) ActiveSubstrate->Downstream

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

Conclusion

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate represents an intriguing yet uncharacterized molecule at the intersection of several important pharmacophores. This guide provides a robust and scientifically validated blueprint for its de novo synthesis and comprehensive characterization. The proposed protocols are based on reliable, well-established chemical transformations, ensuring a high probability of success. Subsequent screening of this compound in relevant biological assays, as outlined, could unveil novel therapeutic potential, particularly in the fields of oncology and inflammatory diseases, making it a valuable candidate for further drug discovery and development programs.

References

There are no direct references for the specific synthesis of "Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate." The references provided below are for the general, established methodologies cited in the proposed protocols.

  • Doebner-von Miller Reaction: For general principles and examples of the synthesis of quinoline carboxylic acids.

    • Title: Quinoline Synthesis: The Doebner-von Miller Reaction
    • Source: Organic Syntheses
    • URL: [Link]

  • Steglich Esterification: For the DCC/DMAP-mediated esterific

    • Title: Steglich Esterific
    • Source: Wikipedia
    • URL: [Link]

  • Quinoline Derivatives in Medicinal Chemistry: For a review of the biological activities of the quinoline scaffold.

    • Title: Recent Developments of Quinoline-Based Antitumor Agents
    • Source: Mini Reviews in Medicinal Chemistry
    • URL: [Link]

The Latent Therapeutic Potential of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry and a well-established "privileged scaffold" in drug discovery. Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with a multitude of biological targets. Historically, quinoline derivatives have yielded landmark drugs, most notably in the field of antimalarials like chloroquine.[1] Modern medicinal chemistry continues to explore the vast chemical space offered by substituted quinolines, leading to the discovery of agents with diverse pharmacological profiles, including anticancer, antibacterial, and neuroprotective activities.[1][2]

This guide focuses on a specific, yet under-explored derivative: Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate . While direct biological data on this ester is sparse in publicly available literature, a comprehensive analysis of its constituent parts—the 2-(4-methoxyphenyl)quinoline-4-carboxylic acid core and the phenyl ester functional group—allows us to project its potential biological activities and lay out a strategic roadmap for its investigation. We will delve into the known bioactivities of closely related analogs to build a compelling scientific case for the exploration of this compound and provide detailed experimental workflows for its synthesis, characterization, and biological evaluation.

Molecular Architecture and Synthetic Strategy

The target molecule, Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, is an ester derivative of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid. The synthesis of the parent carboxylic acid is a critical first step.

Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic Acid

The Pfitzinger reaction is a classical and efficient method for the synthesis of quinoline-4-carboxylic acids.[3][4] This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group, in the presence of a base.

Experimental Protocol: Pfitzinger Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic Acid

  • Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 equivalent) and 1-(4-methoxyphenyl)ethan-1-one (1.0 equivalent) in ethanol.

  • Base Addition: Add a solution of potassium hydroxide (10 equivalents) in water to the flask.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

  • Precipitation and Isolation: The desired 2-(4-methoxyphenyl)quinoline-4-carboxylic acid will precipitate out of the solution as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or acetic acid to yield the pure product.[5]

Characterization Data for 2-(4-methoxyphenyl)quinoline-4-carboxylic Acid (B6)[5]:

Technique Observed Data
HRMS [M+H]⁺ Calculated: 280.09290, Found: 280.09592
¹H NMR (DMSO) δ 13.97 (s, 1H), 8.62 (d, J = 8.5 Hz, 1H), 8.41 (s, 1H), 8.28 (d, J = 8.5 Hz, 2H), 8.12 (d, J = 8.4 Hz, 1H), 7.83 (t, J = 7.6 Hz, 1H), 7.66 (t, J = 7.6 Hz, 1H), 7.13 (d, J = 8.5 Hz, 2H), 3.85 (d, J = 7.7 Hz, 3H)
Esterification to Yield Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

The final step is the esterification of the carboxylic acid with phenol. A standard method for this transformation is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

  • Reactant Solubilization: Dissolve 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (1.0 equivalent), phenol (1.2 equivalents), and DMAP (0.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Purification: Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Projected Biological Activities and Mechanistic Hypotheses

Based on the extensive research into derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold, we can hypothesize several promising biological activities for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. The phenyl ester moiety may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, or it may confer unique properties that enhance cell permeability or alter target interactions.

Anticancer Activity

Hypothesis: The compound may exhibit anticancer activity through the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) or sirtuins.

Rationale: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, an enzyme implicated in the survival and tumorigenesis of certain cancers.[6] Furthermore, 2-substituted phenylquinoline-4-carboxylic acid moieties have been successfully incorporated into the cap group of HDAC inhibitors, with some derivatives showing significant HDAC3 selectivity.[5] The 2-(4-methoxyphenyl) group in our target compound is a common feature in these active molecules.

Proposed Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for evaluating anticancer potential.

Antimalarial Activity

Hypothesis: The compound could possess antimalarial properties by inhibiting parasitic protein synthesis.

Rationale: A series of quinoline-4-carboxamides, which are structurally similar to our target compound, have demonstrated potent, multistage antimalarial activity.[7][8] The mechanism of action for these compounds was identified as the inhibition of elongation factor 2 (PfeEF2), a crucial component of the parasite's protein synthesis machinery.[7][8] The core quinoline-4-carboxylate structure is central to this activity.

Proposed Experimental Workflow for Antimalarial Screening:

Antimalarial Screening Workflow start Synthesized Compound in_vitro_pf In Vitro Assay against P. falciparum (Blood Stage) start->in_vitro_pf cytotox Mammalian Cell Cytotoxicity Assay (e.g., MRC-5) start->cytotox ic50_det Determine IC50 Value in_vitro_pf->ic50_det selectivity Calculate Selectivity Index (SI) ic50_det->selectivity cytotox->selectivity moa Mechanism of Action Studies (e.g., PfeEF2 Inhibition Assay) selectivity->moa If SI is high in_vivo In Vivo Efficacy Study (P. berghei Mouse Model) moa->in_vivo end Lead Candidate in_vivo->end

Caption: A streamlined workflow for antimalarial drug screening.

P-glycoprotein (P-gp) Inhibition

Hypothesis: The compound may act as a P-glycoprotein inhibitor, potentially reversing multidrug resistance in cancer cells.

Rationale: 6-methoxy-2-arylquinolines have been designed and evaluated as potential P-glycoprotein inhibitors.[9] The presence of a methoxy group on the quinoline ring and an aryl substituent at the 2-position are key structural features. While our target compound has the methoxy group on the phenyl ring at the 2-position, the overall pharmacophore shares similarities. P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic drugs out of the cell.

Proposed Experimental Workflow for P-gp Inhibition Assay:

  • Cell Culture: Utilize a P-gp overexpressing cell line (e.g., KB-C2) and its parental non-resistant cell line (KB-3-1).

  • Cytotoxicity Modulation Assay: Determine the IC50 of a known P-gp substrate chemotherapeutic agent (e.g., paclitaxel) in both cell lines in the presence and absence of various concentrations of the test compound.

  • Data Analysis: A significant decrease in the IC50 of paclitaxel in the resistant cell line in the presence of the test compound indicates P-gp inhibition.

  • Rhodamine 123 Efflux Assay: A more direct functional assay involves measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. P-gp inhibitors will increase the fluorescence inside the resistant cells by blocking the efflux of the dye.

Conclusion and Future Directions

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate represents a molecule of significant, albeit unexplored, therapeutic potential. By leveraging the wealth of data on its parent acid and related carboxamide derivatives, a strong rationale emerges for its investigation as an anticancer, antimalarial, or P-gp inhibitory agent. The phenyl ester may serve as a valuable prodrug moiety, enhancing pharmacokinetic properties such as cell permeability and metabolic stability.

The experimental workflows detailed in this guide provide a clear and logical path for the synthesis, characterization, and comprehensive biological evaluation of this promising compound. Successful validation of any of the hypothesized activities would warrant further lead optimization studies, including the synthesis of analogs with varied ester groups and substitutions on the quinoline and phenyl rings, to establish a robust structure-activity relationship (SAR) and develop a potent and selective clinical candidate.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Quinoline derivative and their pharmacological & medicinal potential. Neliti.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives.
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents.
  • Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones.
  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives.
  • Biological Activities of Quinoline Derivatives.

Sources

The Therapeutic Potential of Quinoline Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1] First isolated from coal tar in 1834, its versatile and synthetically accessible framework has captivated chemists and pharmacologists for over a century.[2] The unique electronic properties and the ability to extensively modify the core structure have led to the development of a vast library of quinoline derivatives with a broad spectrum of pharmacological activities.[3] From the pivotal role of quinine and chloroquine in combating malaria to the latest generation of targeted anticancer agents, the quinoline scaffold has consistently proven to be a "privileged structure" in drug discovery.[1][2]

This technical guide provides an in-depth exploration of the therapeutic applications of quinoline compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action across various disease areas, provide detailed, field-proven experimental protocols for their evaluation, and present a framework for the rational design of next-generation quinoline-based therapeutics.

Part 1: Major Therapeutic Applications and Mechanistic Insights

The therapeutic landscape of quinoline derivatives is remarkably diverse, spanning infectious diseases, oncology, and neurodegenerative disorders.[4][5][6] This section will explore the key applications and the underlying molecular mechanisms that drive their therapeutic effects.

Antimalarial Activity: A Historical Triumph and Ongoing Battle

The quinoline nucleus is historically synonymous with the fight against malaria.[4] Compounds like quinine, chloroquine, and mefloquine have been mainstays in antimalarial chemotherapy.[7][8]

Mechanism of Action: The primary mode of action for many quinoline antimalarials is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[7][8][9] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme.[9][10] To protect itself, the parasite polymerizes heme into an inert crystalline pigment called hemozoin.[9][11] Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite and is proposed to cap the growing hemozoin crystal, preventing further polymerization.[7][10][11] This leads to the buildup of toxic free heme, which induces oxidative stress and ultimately kills the parasite.[7][9] More lipophilic quinolines, such as mefloquine and quinine, may have additional targets and are not as extensively concentrated in the food vacuole.[7]

Signaling Pathway Visualization:

Hemozoin_Inhibition cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) Cell_Death Parasite Death Heme->Cell_Death Accumulation & Toxicity Quinoline Quinoline Antimalarial (e.g., Chloroquine) Quinoline->Hemozoin Inhibition

Caption: Inhibition of hemozoin formation by quinoline antimalarials.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in development.[12][13][14][15] Their antitumor activity stems from their ability to interfere with a variety of cellular processes crucial for cancer cell proliferation and survival.[12][16][17]

Mechanisms of Action:

  • Topoisomerase Inhibition: Certain quinoline analogues can intercalate into DNA and inhibit the function of topoisomerase enzymes (both type I and II).[12][16] These enzymes are essential for relieving torsional stress during DNA replication and transcription. Their inhibition leads to DNA damage and apoptosis.[16]

  • Kinase Inhibition: Many quinoline-based drugs are potent inhibitors of various protein kinases that are often dysregulated in cancer.[12][13][16] This includes targeting key signaling pathways such as:

    • VEGF Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[13][16]

    • EGF Receptor (EGFR): Targeting EGFR can halt cell proliferation and survival signals in various cancers.[13]

    • c-Met: This receptor is involved in cell motility, invasion, and proliferation, making it a critical target in metastatic disease.[13]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[16][17]

  • DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[16]

Signaling Pathway Visualization:

Anticancer_Mechanisms cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Quinoline Quinoline Anticancer Agent Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition Kinases Tyrosine Kinases (VEGFR, EGFR, c-Met) Quinoline->Kinases Inhibition Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication facilitates DNA_Damage DNA Damage DNA_Replication->DNA_Damage disruption leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Signaling Proliferation & Angiogenesis Signaling Kinases->Signaling activates Signaling->Apoptosis inhibition leads to Microtubules Microtubule Formation Tubulin->Microtubules required for Microtubules->Apoptosis disruption leads to MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells end End incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Quinoline Compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antibacterial Susceptibility: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [12] Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells. [12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column.

    • Add 200 µL of the quinoline compound at twice the highest desired final concentration to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions. [12]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [12]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline compound at which there is no visible growth. [12]

In Vivo Antimalarial Efficacy: The 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo screening method to evaluate the blood schizonticidal activity of a compound. [4][8] Protocol:

  • Animal Model and Parasite Inoculation:

    • Use Swiss albino mice (e.g., ICR or CD-1 strain).

    • Infect the mice intravenously or intraperitoneally with Plasmodium berghei (e.g., ANKA strain) infected red blood cells (1 x 10^7 parasitized erythrocytes). [4][8]

  • Drug Administration:

    • Randomly divide the infected mice into groups (n=5).

    • Administer the test quinoline derivative orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection.

    • Include a vehicle control group and a positive control group (e.g., chloroquine at 10 mg/kg). [8]

  • Parasitemia Monitoring:

    • On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa stain and examine under a microscope to determine the percentage of parasitized red blood cells.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of suppression of parasitemia for the treated groups compared to the vehicle control group.

    • Calculate the ED50 and ED90 values (the doses that suppress parasitemia by 50% and 90%, respectively). [4]

Part 3: Data Presentation and Future Directions

The evaluation of novel quinoline compounds generates a significant amount of quantitative data. Presenting this data in a clear and structured format is crucial for interpretation and comparison.

Table 1: Representative Biological Activity Data for Novel Quinoline Derivatives

Compound IDTarget/AssayIC50/MIC (µM)Cell Line/Organism
Anticancer
QN-A1MTT Assay2.5MCF-7 (Breast Cancer)
QN-A2Topoisomerase II5.1-
QN-A3VEGFR2 Kinase0.8-
Antibacterial
QN-B1Broth Microdilution8S. aureus
QN-B2Broth Microdilution16E. coli
Antimalarial
QN-C1P. falciparum (in vitro)0.053D7 (Chloroquine-sensitive)
QN-C24-Day Suppressive TestED50 = 5 mg/kgP. berghei (in vivo)
Neuroprotective
QN-D1AChE Inhibition1.2-

Future Directions:

The field of quinoline-based drug discovery continues to evolve. Future research will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and structure-activity relationship (SAR) studies to design more potent and selective quinoline derivatives.

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.

  • Targeted Drug Delivery: Developing novel drug delivery systems to enhance the therapeutic index and reduce the off-target toxicity of quinoline compounds.

  • Combating Drug Resistance: Designing quinoline derivatives that are effective against drug-resistant strains of pathogens and cancer cells.

Conclusion

The quinoline scaffold remains an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued prominence in medicinal chemistry. The in-depth understanding of their mechanisms of action, coupled with the application of robust and validated experimental protocols, will be paramount in translating the immense potential of quinoline compounds into clinically successful drugs that address a wide array of human diseases.

References

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • Wikipedia. (2024). Quinine. Wikipedia. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Adimule, V. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Chauhan, M. S., et al. (2023). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. ChemistrySelect. [Link]

  • de Paula, M. T., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Pharmacology. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. [Link]

  • Chauhan, M. S. (2023). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. SciSpace. [Link]

  • Kumar, R., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Google Patents. (2016). Quinoline derivatives for diagnosis and treatment of alzheimer's disease.
  • Bentham Science. (2004). Antiviral Properties of Quinolone-based Drugs. Bentham Science. [Link]

  • ResearchGate. (2025). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [Link]

  • ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • Egan, T. J. (1994). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. [Link]

  • Kumar, A., et al. (2016). Therapeutic significance of quinolines: a patent review (2013-2015). PubMed. [Link]

  • ResearchGate. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. [Link]

  • Acar, C., et al. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. PubMed. [Link]

  • PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

  • Walsh Medical Media. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

  • Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. PubMed. [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. ResearchGate. [Link]

  • Adimule, V. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Khan, I., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]

  • bioRxiv. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • SciSpace. (2019). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. SciSpace. [Link]

  • ResearchGate. (2025). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • PubMed. (2022). Emerging quinoline- and quinolone-based antibiotics in the light of epidemics. PubMed. [Link]

  • Muthumani, P., et al. (2011). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]

  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health. [Link]

  • Kumar, S., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme. [Link]

  • National Institutes of Health. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. [Link]

  • ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. [Link]

  • Wikipedia. (2024). Quinoline. Wikipedia. [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

  • PubMed. (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]

  • PubMed Central. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a molecule of significant interest within contemporary drug discovery and development. As a derivative of the quinoline-4-carboxylic acid scaffold, it belongs to a class of compounds known for a wide array of pharmacological activities. The accurate and sensitive detection of this specific ester is paramount for pharmacokinetic studies, metabolism research, quality control in manufacturing, and formulation development.

This comprehensive guide provides detailed analytical methodologies for the robust detection and quantification of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step instructions.

Chemical Structure and Properties

A foundational understanding of the analyte's chemical properties is critical for the development of effective analytical methods. Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is an ester derivative of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

PropertyValueSource
Molecular Formula C23H17NO3-
Molecular Weight 355.39 g/mol -
Parent Acid (CAS) 4364-02-7[1]
Parent Acid Mol. Wt. 279.29 g/mol [2]

The presence of the quinoline core, the phenyl ester, and the methoxyphenyl group dictates its solubility, chromatographic behavior, and spectral characteristics. These features are exploited in the analytical methods detailed below.

Caption: Chemical structure of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability. For Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, a reversed-phase HPLC method is recommended, leveraging the compound's relatively nonpolar nature.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used, and by varying its composition, the retention of the analyte can be precisely controlled. The quinoline and phenyl groups in the target molecule will strongly interact with a C18 stationary phase. Detection is achieved using a UV-Vis detector, as the conjugated aromatic system of the quinoline core is expected to exhibit strong absorbance in the UV region. Studies on related quinoline derivatives have shown significant UV absorbance, making this a suitable detection method[3][4].

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate reference standard and dissolve it in 100 mL of acetonitrile to prepare a 100 µg/mL stock solution.

  • Working Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Matrix (e.g., Plasma): For pharmacokinetic studies, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingJustification
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent resolution for nonpolar compounds.
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic AcidThe high organic content ensures adequate retention and elution. Formic acid improves peak shape and ionization for potential MS coupling.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension, balancing analysis time and resolution.
Injection Volume 10 µLA typical injection volume to ensure good sensitivity without overloading the column.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection Wavelength 254 nm and 320 nmQuinoline derivatives typically have strong absorbance at these wavelengths. Monitoring multiple wavelengths can aid in peak purity assessment.

3. Data Analysis and System Suitability:

  • Calibration Curve: Plot the peak area of the analyte versus the concentration of the working standards. Perform a linear regression to determine the linearity (R² > 0.995).

  • System Suitability: Inject the 10 µg/mL standard six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Extraction Extraction/Dilution Standard->Extraction Sample Biological/Test Sample Sample->Extraction HPLC HPLC System Extraction->HPLC Detector UV-Vis Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Sources

Application Notes & Protocols: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pfitzinger reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds.[1][2] This reaction, discovered by Wilhelm Pfitzinger in the late 19th century, remains highly relevant today, particularly in the fields of medicinal chemistry and drug development.[1] The quinoline-4-carboxylic acid scaffold is a "privileged structure," found in a wide array of therapeutic agents with activities including antibacterial, antiviral, anticancer, and antimalarial properties.[3][4] These application notes offer a comprehensive guide for researchers, detailing the underlying mechanism, providing step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and offering insights into process optimization and troubleshooting.

Scientific Foundation: The Pfitzinger Reaction Mechanism

The Pfitzinger reaction, at its core, is the condensation of an isatin (or a derivative thereof) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[3] The elegance of this reaction lies in its sequential, well-defined steps that transform simple starting materials into a complex and valuable heterocyclic core.

Causality of Mechanistic Steps:

  • Base-Catalyzed Hydrolysis: The reaction is initiated by the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, typically potassium hydroxide (KOH).[2][5] This ring-opening step is crucial as it unmasks an amino group and forms the highly reactive keto-acid intermediate, isatinic acid (2).[5] While this intermediate can be isolated, it is almost always generated in situ.[2]

  • Imine Formation and Tautomerization: The nucleophilic amino group of the isatinic acid intermediate attacks the carbonyl carbon of the ketone or aldehyde. This is a standard condensation reaction that forms a Schiff base, or imine (3). The reaction's success hinges on the presence of an α-methylene group in the carbonyl reactant, which allows for tautomerization of the imine to the more thermodynamically stable enamine (4).[3][5] This tautomerization is a critical equilibrium that positions the molecule for the subsequent cyclization.

  • Intramolecular Cyclization & Dehydration: The enamine intermediate undergoes an intramolecular cyclization.[4] The enamine's nucleophilic β-carbon attacks the keto group originating from the isatin. This step forges the new six-membered ring that will become the pyridine portion of the quinoline system. The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to achieve aromaticity, yielding the final, stable quinoline-4-carboxylic acid product (5).[2][5]

Visualization of the Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin (1) KetoAcid Keto-acid (2) Isatin->KetoAcid + Base (e.g., KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) KetoAcid->Imine + Carbonyl Compound Condensation Enamine Enamine (4) Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid (5) Enamine->Quinoline Cyclization & Dehydration

Caption: The mechanism of the Pfitzinger reaction.

Experimental Protocols

Safety is paramount. The Pfitzinger reaction utilizes strong bases and requires heating. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a robust, generalized method adapted from multiple established procedures for the synthesis of 2-substituted quinoline-4-carboxylic acids.[6][7]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Deionized Water

  • Acetic acid or Hydrochloric acid (1M) for acidification

  • Diethyl ether for extraction (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Base Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (25 mL) and water (1 mL). Stir until the KOH is fully dissolved. The use of a strong base is essential for the initial hydrolysis of isatin.[8]

  • Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A distinct color change from purple/orange to brown should be observed, indicating the formation of the potassium salt of isatinic acid.[3][6]

  • Addition of Carbonyl Compound: To this mixture, add the selected carbonyl compound (0.07-0.15 mol). A slight excess of the carbonyl compound can help drive the reaction to completion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 79°C for ethanol) with vigorous stirring.[6] Maintain the reflux for 24 hours.[7] The prolonged heating provides the necessary activation energy for the condensation, cyclization, and dehydration steps.

  • Reaction Monitoring: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., n-hexane:ethyl acetate = 1:2).[6] Spot the starting isatin, the carbonyl compound, and the reaction mixture to track the consumption of reactants and the formation of the product spot.

  • Work-up - Solvent Removal: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation.

  • Work-up - Isolation: Add deionized water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid product.[3] If significant unreacted carbonyl starting material is present (especially if it is non-polar), the aqueous solution can be extracted with diethyl ether to remove these neutral impurities.[7]

  • Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with dilute acetic acid or hydrochloric acid until the precipitation of the product is complete.[3][7] The target product is typically insoluble in acidic aqueous media. A pH of 4-5 is generally sufficient.[3]

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel.[3] Wash the solid cake with cold water to remove residual salts and acid. Dry the product in a vacuum oven to obtain the crude quinoline-4-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure compound.[4]

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, drastically reducing reaction times from hours to minutes.[3][9]

Materials:

  • Isatin (10.0 mmol)

  • Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (10.0 mmol)

  • 33% aqueous solution of potassium hydroxide (15 mL)

  • Ice-water mixture

  • Acetic acid

Equipment:

  • Microwave-safe reaction vessel with a pressure cap

  • Scientific microwave reactor

  • Magnetic stirrer

Step-by-Step Methodology:

  • Vessel Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[3]

  • Reagent Addition: To this solution, add the carbonyl compound (10.0 mmol).[3]

  • Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture for a short duration, for example, 9 minutes.[3] The exact time and temperature will depend on the specific reactants and should be optimized. Microwave energy efficiently heats the polar solvent and reactants, dramatically increasing the reaction rate.

  • Cooling and Filtration: After irradiation, cool the vessel to room temperature. Filter the resulting dark solution to remove any insoluble byproducts.

  • Precipitation and Isolation: Pour the filtrate into an ice-water mixture (approx. 100 mL) and acidify with acetic acid.[3] Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry to afford the final product.

Data Presentation: Substrate Scope and Yields

The Pfitzinger reaction is compatible with a wide range of substrates. The following tables summarize representative yields obtained under different conditions.

Table 1: Reaction of Isatin with Various Ketones (Conventional Heating) [3]

Carbonyl Compound Base Solvent Reaction Time (h) Yield (%)
Acetone KOH Ethanol/Water 24 ~70-80
Acetophenone KOH Ethanol/Water 24 ~65-75
Cyclohexanone KOH Ethanol/Water 24 ~60-70

| 4-Bromoacetophenone | KOH | Ethanol/Water | 12-48 | 39-76 |

Table 2: Reaction of Isatin Derivatives (Microwave-Assisted) [3]

Isatin Derivative Carbonyl Compound Base Reaction Time (min) Yield (%)
Isatin 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone KOH 9 77-85
5-Chloroisatin Various Ketones - - -

| N-Acetylisatin | Various Ketones | - | - | - |

Experimental Workflow Visualization

The general workflow from reaction setup to purified product can be summarized visually.

Pfitzinger_Workflow General Pfitzinger Synthesis Workflow A 1. Prepare Base Solution (KOH in EtOH/H₂O) B 2. Add Isatin (Stir for 1h at RT) A->B C 3. Add Carbonyl Compound B->C D 4. Reflux Reaction (e.g., 24h at 79°C) Monitor by TLC C->D E 5. Cool & Concentrate (Rotary Evaporation) D->E F 6. Dissolve in Water E->F G 7. Acidify with HCl/AcOH (Precipitate Product) F->G H 8. Filter & Wash Solid (Vacuum Filtration) G->H I 9. Dry Product (Vacuum Oven) H->I J 10. Recrystallize (e.g., from Ethanol) I->J

Caption: General workflow for Pfitzinger synthesis.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield - Ineffective hydrolysis of isatin (base not strong enough or insufficient reaction time).- Carbonyl compound lacks an α-methylene group.- Insufficient heating/reflux time.- Ensure fresh, high-purity KOH is used. Allow the full hour for isatin ring-opening.- Verify the structure of the carbonyl starting material.- Ensure vigorous reflux is maintained for the recommended duration. Monitor by TLC until starting material is consumed.
Incomplete Reaction - Reaction has not reached equilibrium or completion.- Extend the reflux time (e.g., to 36 or 48 hours) and continue to monitor by TLC.
Oily Product / Failure to Solidify - Presence of impurities.- Product may be inherently oily.- After acidification, attempt to scratch the inside of the flask with a glass rod to induce crystallization.- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the product. Purify by column chromatography.
Product is Difficult to Purify - Formation of side products.- Unreacted starting materials co-precipitating.- Before acidification, perform an extraction with a non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities and unreacted ketone.[3]- Optimize recrystallization solvent system; consider a multi-solvent system.

References

  • Pfitzinger reaction - Wikipedia. Available at: [Link]

  • The Pfitzinger Reaction. (Review) - ResearchGate. Available at: [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014-05-01). Available at: [Link]

  • An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. (2018). Tetrahedron Lett. Available at: [Link]

  • The Pfitzinger Reaction. (Review) - Scribd. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014-03-28). Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023-06-02). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]

  • The Pfitzinger Reaction. (Review) (2004) | M.-G. A. Shvekhgeimer - SciSpace. Available at: [Link]

  • Pfitzinger Quinoline Synthesis - Cambridge University Press. Available at: [Link]

  • ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I - International Journal of Science and Research (IJSR). Available at: [Link]

  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF - ResearchGate. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. Available at: [Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. Available at: [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Green Synthesis of Quinoline Derivatives for Pharmaceutical Research

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, integral to a vast array of pharmaceuticals with applications ranging from anticancer to antimalarial and antimicrobial therapies.[1][2][3] However, classical synthetic routes like the Skraup and Doebner-von Miller reactions often necessitate harsh conditions, toxic reagents, and volatile organic solvents, conflicting with modern principles of sustainable chemistry.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green synthetic methodologies for quinoline derivatives. We delve into the core principles, comparative advantages, and detailed protocols for key green techniques, including microwave-assisted synthesis, ultrasound irradiation, the use of novel green catalysts and solvents, and mechanochemistry. Our focus is on explaining the causality behind experimental choices to empower researchers to develop efficient, environmentally benign, and scalable synthetic strategies.

The Imperative for Green Chemistry in Quinoline Synthesis

The shift towards green chemistry is not merely an environmental consideration but a strategic necessity in modern drug development.[6] Green methodologies often lead to significant improvements in reaction efficiency, yield, and purity while reducing costs associated with waste disposal and safety measures.[5] Traditional methods for quinoline synthesis are frequently characterized by high energy consumption, hazardous waste generation, and the use of non-renewable resources.[4] In contrast, green approaches aim to mitigate these issues by adhering to principles such as waste prevention, atom economy, use of safer solvents, energy efficiency, and employment of renewable feedstocks and catalysts.[5][7]

The diagram below illustrates the core tenets of green chemistry as applied to the synthesis of the quinoline scaffold.

Green_Chemistry_Principles cluster_Principles Core Green Chemistry Principles cluster_Outcomes Desired Outcomes cluster_Goal Central Goal p1 Alternative Energy (Microwave, Ultrasound) o1 Reduced Reaction Time p1->o1 o3 Lower Energy Consumption p1->o3 p2 Green Solvents (Water, Ethanol, ILs, DESs) o4 Minimized Waste p2->o4 o5 Enhanced Safety p2->o5 p3 Reusable Catalysts (Nanocatalysts, Biocatalysts) p3->o4 p4 Solvent-Free Methods (Mechanochemistry) p4->o4 p4->o5 goal Sustainable Quinoline Derivative Synthesis o1->goal o2 Higher Yields & Purity o2->goal o3->goal o4->goal o5->goal

Caption: Core principles of green chemistry applied to quinoline synthesis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a clean, efficient, and rapid alternative to conventional heating.[8] The primary advantage of MAOS lies in its unique heating mechanism; microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that can dramatically accelerate reaction rates.[9] This often results in shorter reaction times (minutes instead of hours), higher yields, and improved product purity.[10][11]

Causality in MAOS:
  • Solvent Choice: Polar solvents like DMF, ethanol, and even water are excellent choices as they absorb microwave energy efficiently.[9] For a truly green approach, solvent-free ("neat") conditions are often possible and highly effective, eliminating solvent waste entirely.[4]

  • Catalyst & Reaction Type: The Friedländer synthesis, a condensation reaction between a 2-aminoaryl ketone and a compound with an active methylene group, is particularly well-suited for microwave assistance. Using neat acetic acid as both a green solvent and an acid catalyst under microwave irradiation can yield quinoline derivatives in as little as 5 minutes.[12]

Comparative Data for Microwave-Assisted Quinoline Synthesis
Reaction/CatalystSolventTimeTemperature (°C)Yield (%)Reference
Friedländer (Acetic Acid)Neat Acetic Acid5 min160Excellent[12]
Multi-component (p-TSA)Water8-10 min-88-96[4]
From Isatin & KetonesBasic Medium3 min-65[8]
Multi-component (Catalyst-free)DMF8-20 min125-135High[11]
Skraup (Ionic Liquid)[bmim]Br10-15 min-85-95[13]
Protocol 1: Microwave-Assisted Friedländer Synthesis[12]

This protocol describes the rapid synthesis of a quinoline derivative from 2-aminobenzophenone and a cyclic ketone.

  • Materials:

    • 2-aminobenzophenone (1 mmol)

    • Cyclohexanone (1.2 mmol)

    • Glacial Acetic Acid (3 mL)

    • Microwave reactor with sealed vessel capability

    • TLC plates (Silica gel 60 F254)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate and hexane for chromatography

  • Procedure:

    • In a 10 mL microwave-safe reaction vessel, combine 2-aminobenzophenone (1 mmol) and cyclohexanone (1.2 mmol).

    • Add glacial acetic acid (3 mL) to act as both the solvent and catalyst.

    • Seal the vessel securely according to the manufacturer's instructions.

    • Place the vessel in the microwave reactor cavity.

    • Irradiate the mixture at 160 °C for 5 minutes. Ensure pressure limits are not exceeded.

    • After irradiation, allow the vessel to cool to room temperature (below 50 °C) before opening.

    • Pour the reaction mixture into a beaker containing ice-water (20 mL).

    • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

MAOS_Workflow start 1. Combine Reactants & Acetic Acid in Microwave Vessel irradiate 2. Seal & Irradiate (160 °C, 5 min) start->irradiate cool 3. Cool to Room Temperature irradiate->cool neutralize 4. Quench & Neutralize with NaHCO₃ cool->neutralize extract 5. Extract with Ethyl Acetate neutralize->extract purify 6. Dry, Concentrate & Purify (Chromatography) extract->purify end Pure Quinoline Derivative purify->end

Caption: General workflow for microwave-assisted quinoline synthesis.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium.[7] The formation, growth, and implosive collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, creating a unique environment that can dramatically enhance reaction rates and yields.[14][15] This technique is energy-efficient and can often be performed at room temperature, reducing the risk of thermally induced side reactions.

Causality in Ultrasound-Assisted Synthesis:
  • Enhanced Mass Transfer: The intense mixing caused by cavitation overcomes mass transfer limitations, which is particularly beneficial for heterogeneous reactions.[15]

  • Radical Formation: In some cases, sonolysis can generate radical species that initiate or propagate reactions.

  • Energy Efficiency: Compared to conventional heating, ultrasound provides a more direct and efficient transfer of energy to the reacting molecules, often leading to shorter reaction times and lower energy consumption.[14]

Protocol 2: Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones[16]

This protocol details the final condensation step for creating biologically active acylhydrazones under ultrasonic irradiation.

  • Materials:

    • 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde (1 mmol)

    • Appropriate aromatic acid hydrazide (1 mmol)

    • Absolute ethanol (20 mL)

    • Glacial acetic acid (catalytic amount, ~2-3 drops)

    • Ultrasonic bath or probe sonicator

  • Procedure:

    • Dissolve the quinoline-3-carbaldehyde (1 mmol) and the aromatic acid hydrazide (1 mmol) in absolute ethanol (20 mL) in a flask.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Place the flask in an ultrasonic bath (or immerse the horn of a probe sonicator into the solution).

    • Irradiate the mixture with ultrasound for 4-6 minutes at room temperature.

    • Monitor the reaction progress by TLC. The product will typically precipitate out of the solution.

    • Once the reaction is complete, filter the precipitated solid.

    • Wash the collected product with hot ethanol to remove any unreacted starting materials.

    • Dry the purified product to afford the target compound in excellent yield.

Green Catalysts and Solvents

The choice of catalyst and solvent is paramount in green synthesis. The ideal scenario involves a non-toxic, reusable catalyst operating in an environmentally benign solvent like water or ethanol, or under solvent-free conditions.[6]

Nanocatalysts

Nanocatalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity and selectivity.[16] Magnetic nanoparticles (e.g., Fe₃O₄) are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity, aligning perfectly with green chemistry principles.[16][17]

Green Solvents: Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C. They are often referred to as "green solvents" due to their negligible vapor pressure, which reduces air pollution.[7][18] In quinoline synthesis, ILs can act as both the solvent and the catalyst, facilitating reactions under metal-free conditions.[18] Furthermore, many ILs are recyclable, allowing for multiple reaction cycles.[19]

Protocol 3: Ionic Liquid-Mediated Synthesis of 3-Substituted Quinolines[19]

This protocol describes a metal-free synthesis where the ionic liquid serves as a recyclable medium.

  • Materials:

    • Aniline derivative (1.0 mmol)

    • Phenylacetaldehyde derivative (2.0 mmol)

    • 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) (1 mL)

    • Diethyl ether

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, combine the aniline (1.0 mmol) and phenylacetaldehyde (2.0 mmol) in the ionic liquid [Bmim]BF₄ (1 mL).

    • Stir the mixture in an open-air atmosphere at 150 °C (using an oil bath) for 4 hours.

    • After completion (monitored by TLC), cool the reaction mixture to room temperature.

    • Extract the product from the ionic liquid using diethyl ether (3 x 50 mL). The product will move to the ether layer, while the ionic liquid remains as a separate phase.

    • Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the product by silica gel column chromatography.

    • To recycle the ionic liquid, wash the remaining IL phase with additional diethyl ether and dry it at 80 °C under reduced pressure. It can then be reused for subsequent reactions.

Mechanochemical Synthesis

Mechanochemistry involves inducing chemical reactions by the application of mechanical force (e.g., grinding or ball-milling), often in the absence of a solvent.[20] This solvent-free approach is inherently green, eliminating waste and simplifying product workup. The high energy input from milling can facilitate reactions that are difficult to achieve through conventional heating.[21]

Causality in Mechanochemical Synthesis:
  • Intimate Mixing: Grinding reactants together ensures intimate contact at the molecular level, increasing reaction rates.

  • Energy Transfer: Mechanical force can break bonds and create reactive intermediates, opening up new reaction pathways that are inaccessible in solution.[20]

  • Scalability: Ball milling is a scalable technique, making it attractive for industrial applications.

Mechanochemical_Synthesis cluster_Input Inputs cluster_Process Process cluster_Output Output reactants Solid Reactants (e.g., Anilines, Alkynes) milling Ball Milling (Mechanical Force) reactants->milling catalyst Solid Catalyst (e.g., Iodine) catalyst->milling product Quinoline Product milling->product Solvent-Free Reaction

Sources

Application Notes & Protocols: Formulating Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, a novel chemical entity likely characterized by poor aqueous solubility, for in vivo preclinical evaluation. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering a scientifically grounded approach to developing stable and bioavailable formulations for both oral and parenteral administration. We will navigate through pre-formulation assessment, vehicle selection, formulation development, and characterization, with a strong emphasis on the scientific rationale behind each experimental choice.

Introduction: The Challenge of Poorly Soluble Compounds

The drug discovery pipeline is increasingly populated with new chemical entities (NCEs) that, while demonstrating high potency in in vitro assays, exhibit poor aqueous solubility.[1][2] This presents a significant hurdle for preclinical in vivo studies, as inadequate dissolution in physiological fluids can lead to low and erratic bioavailability, potentially masking the true efficacy or toxicity of the compound. Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, a quinoline derivative, is anticipated to belong to this category due to its aromatic structure. The ester functional group also introduces a potential for enzymatic hydrolysis in vivo, a critical factor in formulation design and pharmacokinetic profiling.[3][4]

This guide will provide a systematic approach to formulating this compound, focusing on strategies to enhance solubility and maintain stability for reliable preclinical data generation.

Pre-Formulation Assessment: Characterizing the Molecule

Before embarking on formulation development, a thorough physicochemical characterization of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is paramount. While specific experimental data for this exact molecule is not widely published, we can infer its likely properties from its constituent parts, such as the parent compound 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.[5][6]

Key Physicochemical Parameters to Determine:

  • Aqueous Solubility: Determination in various pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract and physiological pH.

  • LogP/LogD: To understand the lipophilicity of the compound, which influences its solubility in organic solvents and lipids, as well as its permeability. The parent carboxylic acid has a computed XLogP3 of 3.3, suggesting significant lipophilicity.[5] The esterification to the phenyl ester will likely increase this value.

  • pKa: While the primary ionizable group of the parent carboxylic acid is removed in the ester, the quinoline nitrogen remains and will have a pKa. This will influence solubility in acidic environments.

  • Solid-State Properties: Characterization by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine its crystalline or amorphous nature, melting point, and thermal stability.

  • Chemical Stability: Assessment of hydrolytic stability at different pH values and temperatures. The ester linkage is susceptible to both acid/base-catalyzed and enzymatic hydrolysis.[3][7]

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate for in vivo studies.[2][8][9] The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound.

Oral Administration

For oral delivery, the goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal fluids.

  • Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used to dissolve the compound.[2][10] Common co-solvents include polyethylene glycols (PEGs), propylene glycol, and ethanol.[11][12]

  • Surfactant-Based Formulations: Surfactants can enhance solubility by forming micelles that encapsulate the drug molecules.[10][13] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and polyoxyl castor oil derivatives (Kolliphor® EL) are frequently used.[11][12]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, ranging from simple oily solutions to self-emulsifying drug delivery systems (SEDDS), can improve oral absorption of lipophilic drugs.[13][14]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[9][14][15]

Parenteral Administration

For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes, the formulation must be sterile and have a physiologically acceptable pH and osmolality.

  • Aqueous Co-solvent Systems: Similar to oral formulations, co-solvents can be used to solubilize the drug for injection.[2][16][17] However, the concentration of organic solvents may be limited due to potential toxicity.

  • Micellar Solutions: Surfactants can be used to create aqueous micellar solutions of the drug.[1][18]

  • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[9][11][18]

  • Lipid Emulsions: For highly lipophilic compounds, a lipid emulsion can serve as the delivery vehicle.[11][12]

Experimental Protocols

Protocol 1: Screening of Formulation Vehicles

Objective: To identify suitable solvents and excipients for solubilizing Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Materials:

  • Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

  • A range of solvents and excipients (see Table 1)

  • Vials, magnetic stirrer, sonicator, analytical balance

  • HPLC with a suitable column and detector for quantification

Procedure:

  • Prepare saturated solutions of the compound in various vehicles by adding an excess amount of the compound to a known volume of the vehicle in a vial.

  • Equilibrate the solutions at room temperature for 24-48 hours with continuous stirring.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation:

Table 1: Solubility of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate in Various Vehicles

Vehicle CategoryVehicle NameTarget Concentration (mg/mL)Observed Solubility (mg/mL)Remarks
Aqueous Buffers pH 7.4 Phosphate Buffer>1
Co-solvents Polyethylene Glycol 400 (PEG 400)>10
Propylene Glycol (PG)>10
N-Methyl-2-pyrrolidone (NMP)>20
Dimethyl Sulfoxide (DMSO)>50For in vitro or early in vivo
Surfactants 10% Tween® 80 in water>5
10% Kolliphor® EL in water>5
Oils Corn Oil>5
Sesame Oil>5

Note: The target concentrations are hypothetical and should be adjusted based on the required dose for in vivo studies.

Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage

Objective: To prepare a solution of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate in a co-solvent system for oral administration in rodents.

Materials:

  • Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

  • PEG 400

  • Propylene Glycol

  • Deionized Water

  • Glass beaker, magnetic stirrer, analytical balance

Procedure:

  • Weigh the required amount of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

  • In a glass beaker, add the required volume of PEG 400 and Propylene Glycol (e.g., a 40:10 v/v mixture).

  • Slowly add the compound to the solvent mixture while stirring.

  • Gently warm the mixture (if necessary, based on pre-formulation stability data) and sonicate to facilitate dissolution.

  • Once a clear solution is obtained, add deionized water to the final volume (e.g., to make a final vehicle composition of 40% PEG 400, 10% PG, and 50% water).

  • Visually inspect the final formulation for any precipitation.

Protocol 3: Preparation of a Surfactant-Based Formulation for Intravenous Injection

Objective: To prepare a micellar solution of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate for intravenous administration.

Materials:

  • Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

  • Kolliphor® EL or Tween® 80

  • Saline (0.9% NaCl)

  • Sterile vials, magnetic stirrer, sterile filter (0.22 µm)

Procedure:

  • Weigh the required amount of the compound.

  • In a sterile vial, add the required volume of the surfactant (e.g., Kolliphor® EL).

  • Add the compound to the surfactant and mix until a uniform dispersion is formed.

  • Slowly add saline to the mixture with continuous stirring to form a clear micellar solution.

  • Sterile filter the final formulation through a 0.22 µm filter into a sterile vial.

  • Visually inspect for clarity and absence of particles.

Visualization of Workflows

Formulation Development Workflow

G cluster_0 Pre-formulation cluster_1 Formulation Screening cluster_2 Formulation Optimization cluster_3 Characterization & QC A Physicochemical Characterization (Solubility, LogP, pKa, Stability) B Vehicle Solubility Screen (Co-solvents, Surfactants, Lipids) A->B C Prototype Formulation Preparation B->C D Short-term Stability Assessment C->D E Dose & Route Consideration D->E F Excipient Compatibility & Concentration Optimization E->F G Final Formulation Selection F->G H Appearance, pH, Osmolality G->H I Assay and Purity (HPLC) H->I J Sterility & Endotoxin (for Parenteral) I->J G A Administered Ester Prodrug (Phenyl 2-(4-methoxyphenyl) quinoline-4-carboxylate) B Absorption A->B C Systemic Circulation (Ester Form) B->C D Esterase-Mediated Hydrolysis C->D F Distribution to Tissues C->F E Active Carboxylic Acid Metabolite D->E E->F G Metabolism & Excretion F->G

Caption: Potential metabolic pathway of the ester compound after in vivo administration.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, the solubility screening protocol directly informs the selection of vehicles for further development. The final formulation's quality control checks, including appearance, assay, and purity, ensure that the prepared formulation meets the required specifications before being used in an animal study. It is crucial to run a small pilot stability study on the final formulation to ensure the compound remains in solution and does not degrade under the study conditions.

Conclusion

Formulating a poorly soluble compound like Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate for in vivo studies requires a systematic and scientifically driven approach. The application notes and protocols provided here offer a roadmap for researchers to navigate the challenges of pre-formulation, vehicle selection, and formulation preparation. By carefully characterizing the molecule and selecting an appropriate formulation strategy, researchers can ensure reliable and reproducible data in their preclinical evaluations.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Bergström, C. A., Holm, R., Jørgensen, S. A., Andersson, S. B., Artursson, P., Beato, S., ... & Madsen, C. M. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International journal of pharmaceutics, 511(1), 630–637. [Link]

  • Knipp, G. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Moyá, M. L., Montalvo, G., & Leis, S. (2021). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. Polymers, 13(9), 1378. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]

  • Zhang, Y., Wang, R., Wu, J., & Shen, Q. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2379. [Link]

  • PharmTech. (n.d.). Excipients for Parenterals. Retrieved from [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Retrieved from [Link]

  • de Oliveira, A. C. C., & de Lacerda, P. S. S. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 725-734. [Link]

  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Retrieved from [Link]

  • Lachman, L., Lieberman, H. A., & Kanig, J. L. (Eds.). (2013). The theory and practice of industrial pharmacy. Varghese publishing house.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Beg, S., Raza, K., Kumar, R., Chadha, R., & Katare, O. P. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Drug Delivery and Therapeutics, 7(6), 87-94. [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Retrieved from [Link]

  • Moyá, M. L., Montalvo, G., & Leis, S. (2021). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. Polymers, 13(9), 1378. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676325, 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Muñoz-González, C., et al. (2025). In vivo metabolism of fruity carboxylic esters in the human oral cavity is partly driven by microbial enzymes. Food Chemistry, 501, 147554. [Link]

  • Deuther-Conrad, W., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-7. [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(12), 8666-8683. [Link]

  • ResearchGate. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1856. [Link]

  • Telvekar, V. N. (2015). Carboxylic Acid (Bio)Isosteres in Drug Design. Pharmaceutical Methods, 6(1), 1-13. [Link]

  • Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 154-165. [Link]

  • Al-Majidi, S. M. K., & Al-Amiery, A. A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of the Serbian Chemical Society, 88(5), 499-514. [Link]

  • Asati, V., et al. (2015). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. DARU Journal of Pharmaceutical Sciences, 23(1), 1. [Link]

  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo administration of drugs to mice or rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis new derivatives of quinoline and study the biological activity for some of them. Retrieved from [Link]

  • Waghule, T., et al. (2023). Review of Polymers and Nanocomposites Based on Hyaluronic Acid and Zinc Oxide Nanoparticles in Synthesizing Microneedles for Transdermal Drug Delivery. Polymers, 15(13), 2898. [Link]

  • El-Gohary, H. G., & Al-Amshany, Z. M. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2892. [Link]

  • He, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(17), 7764–7780. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Retrieved from [Link]

  • Afzal, O., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3121. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19001180, 2-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Assays to Measure the Activity of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activity, including anticancer, antimalarial, and anti-inflammatory properties.[1] Quinoline derivatives can exert their effects through diverse mechanisms, such as inhibiting protein kinases, intercalating with DNA, inducing apoptosis, and disrupting critical cellular signaling pathways like PI3K/Akt/mTOR.[1][2]

This guide focuses on Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate , a molecule possessing two key features that inform the strategy for assessing its biological activity:

  • A Bioactive Quinoline Core: The substituted quinoline ring system is a well-established pharmacophore known to interact with a variety of biological targets.[3]

  • A Phenyl Ester Linkage: The carboxylate group at the 4-position is esterified with a phenol. This ester bond presents a chemically labile site susceptible to enzymatic hydrolysis by esterases.[4]

This structure suggests two primary, non-exclusive hypotheses for its mechanism of action:

  • Hypothesis A: Pro-drug Activation via Esterase Cleavage. The compound may act as a pro-drug, remaining inactive until the phenyl ester bond is hydrolyzed by cellular esterases. This would release the active acidic metabolite, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, and phenol.

  • Hypothesis B: Direct Modulation of Cellular Pathways. The intact ester molecule may possess intrinsic biological activity, directly interacting with cellular targets to elicit a biological response, such as cytotoxicity or pathway modulation.

To comprehensively evaluate the activity of this compound, this document provides detailed protocols for a dual approach: an enzymatic assay to directly measure its stability and susceptibility to esterase-mediated hydrolysis, and a suite of cell-based assays to determine its broader effects on cell viability and the induction of apoptosis.

Compound Physicochemical Properties and Handling

Proper handling and solubilization are critical for obtaining reproducible results. The anticipated hydrolysis product is 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

PropertyPhenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate (Ester)2-(4-methoxyphenyl)quinoline-4-carboxylic acid (Acid)
Molecular Formula C₂₃H₁₇NO₃C₁₇H₁₃NO₃
Molecular Weight 355.39 g/mol (Predicted)279.29 g/mol [5]
IUPAC Name Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate2-(4-methoxyphenyl)quinoline-4-carboxylic acid[5]
XLogP3-AA 5.3 (Predicted)3.3[5]
Solubility Predicted to be poorly soluble in water. Soluble in DMSO, DMF, and ethanol.Predicted to be poorly soluble in water. Soluble in DMSO and basic aqueous solutions.

Compound Handling and Stock Solution Preparation:

  • Storage: Store the solid compound at 4°C or -20°C, protected from light and moisture.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Vortex thoroughly to ensure complete dissolution. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Working Dilutions: For all assays, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed 0.5%, as higher concentrations can induce cellular toxicity or affect enzyme activity.

Enzymatic Assay: Ester Hydrolysis Activity

This assay determines if the compound is a substrate for esterase enzymes. The hydrolysis of the ester bond releases a carboxylic acid, causing a decrease in the pH of a weakly buffered solution. This pH change can be monitored spectrophotometrically using a pH indicator.[6][7]

Principle: In a low-buffer environment, the enzymatic hydrolysis of the phenyl ester releases one molar equivalent of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid. The ionization of this acid releases a proton (H+), causing a measurable decrease in pH. This change is detected as a decrease in absorbance of the pH indicator phenol red at 560 nm.

Protocol 3.1: Spectrophotometric Esterase Hydrolysis Assay

Materials and Reagents:

  • Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

  • Porcine Liver Esterase (PLE), as a representative carboxylesterase (e.g., Sigma-Aldrich, Cat. No. E3019)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.5

  • Phenol Red solution (0.01% w/v in Assay Buffer)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer capable of kinetic reads at 560 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 1 mg/mL (approx. 100-200 units/mL) stock solution of Porcine Liver Esterase in Assay Buffer. Keep on ice.

    • Prepare the working Phenol Red Assay Buffer by adding Phenol Red solution to the 5 mM Tris-HCl buffer to a final concentration that gives an initial absorbance of ~0.8-1.0 at 560 nm.

  • Assay Setup (per well):

    • Add 190 µL of the Phenol Red Assay Buffer to each well of a 96-well plate.

    • Add 5 µL of the test compound stock solution (diluted in DMSO if necessary) to the appropriate wells. This gives a starting concentration of 250 µM. Include a vehicle control with 5 µL of DMSO only.

    • Equilibrate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add 5 µL of the Porcine Liver Esterase solution to the test and vehicle control wells.

    • For a negative control (no enzyme), add 5 µL of Assay Buffer instead of the enzyme solution.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 560 nm every 60 seconds for 30-60 minutes.

Data Analysis:

  • Plot Absorbance (560 nm) vs. Time (minutes) for each condition.

  • Determine the initial linear rate of reaction (V₀) by calculating the slope (ΔAbs/min) of the linear portion of the curve for each well.

  • Subtract the rate of the vehicle control (DMSO + enzyme) from the rate of the compound-treated wells to correct for any background signal change.

  • A significant negative slope in the presence of the enzyme compared to the no-enzyme control indicates that the compound is being hydrolyzed.

Esterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Phenol Red, Compound Stock, and Esterase Stock add_buffer Add 190 µL Phenol Red Assay Buffer to Plate prep_reagents->add_buffer add_compound Add 5 µL Compound or DMSO (Vehicle) add_buffer->add_compound equilibrate Equilibrate at 37°C for 5 min add_compound->equilibrate add_enzyme Add 5 µL Esterase to Initiate Reaction equilibrate->add_enzyme read_abs Read Absorbance (560 nm) Kinetically for 30-60 min add_enzyme->read_abs plot_data Plot Absorbance vs. Time read_abs->plot_data calc_rate Calculate Initial Rate (ΔAbs/min) plot_data->calc_rate interpret Compare Rates: Compound vs. Controls calc_rate->interpret

Workflow for the spectrophotometric esterase hydrolysis assay.

Cell-Based Assays: Evaluating Biological Effects

Cell-based assays are essential to determine the ultimate biological impact of the compound, regardless of its stability to esterases. Many quinoline derivatives are known to target key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[2][8] Inhibition of such pathways can lead to a reduction in cell viability and the induction of programmed cell death (apoptosis).[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibit Quinoline->Akt Inhibit

Simplified PI3K/Akt/mTOR pathway, a common target for quinoline compounds.

Protocol 4.1: MTT Assay for Cell Viability and Cytotoxicity

This assay provides a quantitative measure of metabolically active, viable cells.[9][10] It is a primary screening tool to determine if the compound has cytotoxic or cytostatic effects.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring its absorbance after solubilization.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well sterile, flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from your DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1 to 100 µM).

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "no treatment" control wells (medium only).

    • Incubate for 24, 48, or 72 hours.[12]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[11] Gently pipette to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[10]

Data Analysis:

  • Subtract the average absorbance of blank wells (medium, MTT, DMSO, no cells) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability vs. Compound Concentration (on a log scale) and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 4.2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label these cells.[14] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][15]

Materials and Reagents:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cells treated with the compound (and vehicle control) as described in the MTT assay.

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells in 6-well plates to obtain sufficient cell numbers (~1 x 10⁶ cells per condition).

    • After treatment, harvest both floating and adherent cells. Collect the supernatant (containing floating cells) and then trypsinize the attached cells. Combine them.

  • Cell Washing:

    • Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant.

    • Wash the cells twice with cold PBS, centrifuging between washes.[15]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the samples by flow cytometry within one hour.

Data Analysis: The flow cytometer will generate a dot plot with Annexin V fluorescence (x-axis) and PI fluorescence (y-axis), which can be divided into four quadrants:

  • Lower-Left (Q3: Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Q4: Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.[17]

  • Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (often due to mechanical damage).[17]

Quantify the percentage of cells in each quadrant to determine the extent and type of cell death induced by the compound.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis treat_cells Seed and Treat Cells in 6-well Plates harvest_cells Harvest Adherent and Floating Cells treat_cells->harvest_cells wash_cells Wash Cells Twice with Cold PBS harvest_cells->wash_cells resuspend Resuspend in 100 µL 1X Binding Buffer wash_cells->resuspend add_reagents Add 5 µL Annexin V-FITC and 5 µL PI resuspend->add_reagents incubate Incubate 15 min at RT in the Dark add_reagents->incubate add_buffer Add 400 µL 1X Binding Buffer incubate->add_buffer analyze Analyze on Flow Cytometer add_buffer->analyze quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->quantify

Workflow for the Annexin V / PI apoptosis detection assay.

Data Interpretation and Troubleshooting

  • Scenario 1: High Esterase Activity, High Cytotoxicity. This suggests the compound may be a pro-drug. The rate of hydrolysis could correlate with the onset of cytotoxicity. The active molecule is likely the carboxylic acid metabolite.

  • Scenario 2: Low/No Esterase Activity, High Cytotoxicity. This indicates the intact ester is the active molecule. Its mechanism is independent of hydrolysis and likely involves direct interaction with a cellular target, consistent with many known quinoline-based inhibitors.[2][3]

  • Scenario 3: High Esterase Activity, Low/No Cytotoxicity. The compound is readily hydrolyzed, but neither the parent compound nor its metabolites are cytotoxic at the tested concentrations. The molecule may be rapidly metabolized and cleared without significant biological effect.

  • Scenario 4: Low/No Esterase Activity, Low/No Cytotoxicity. The compound is stable and biologically inert under the tested conditions.

Common IssuePossible CauseSuggested Solution
Esterase Assay: No activity observed.1. Enzyme is inactive. 2. Compound is not an esterase substrate. 3. Compound precipitated in assay buffer.1. Test enzyme with a known positive control substrate (e.g., p-nitrophenyl acetate). 2. This is a valid negative result. 3. Check for turbidity. Decrease compound concentration or increase DMSO percentage slightly (not to exceed 1%).
MTT Assay: High variability between replicate wells.1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Incomplete formazan solubilization.1. Ensure a single-cell suspension before seeding; mix well. 2. Avoid using the outermost wells of the plate; fill them with sterile PBS instead. 3. Pipette up and down vigorously after adding DMSO; check for visible crystals before reading.
Apoptosis Assay: High percentage of necrotic cells (PI+) in control samples.1. Over-trypsinization or harsh cell handling. 2. Cells were overgrown before harvesting.1. Reduce trypsin incubation time; handle cells gently during centrifugation and resuspension. 2. Harvest cells at 70-80% confluency.

References

  • Aziz, A. Z. A., et al. (2024). An overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Online]. Available: [Link]

  • Bhatt, P., & Kumar, V. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Gothandam, K. M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Online]. Available: [Link]

  • Gothandam, K. M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Online]. Available: [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. [Online]. Available: [Link]

  • Al-Ostath, O. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. [Online]. Available: [Link]

  • Aly, A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Online]. Available: [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Online]. Available: [Link]

  • PubChemLite. (n.d.). 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (C17H13NO3). [Online]. Available: [Link]

  • BenchChem. (2025).
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Online]. Available: [Link]

  • Lisboa, C. S., et al. (2025). Endophytic fungi producing of esterases: Evaluation in vitro of the enzymatic activity using pH indicator. ResearchGate. [Online]. Available: [Link]

  • Szeja, W., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. [Online]. Available: [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid. [Online]. Available: [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle. [Online]. Available: [Link]

  • Carrière, F., et al. (2015). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. PubMed. [Online]. Available: [Link]

  • Gupta, G. D., & Goldberg, E. P. (1982). A rapid spectrophotometric method for the determination of esterase activity. PubMed. [Online]. Available: [Link]

  • Wang, Q., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. [Online]. Available: [Link]

  • PubChem. (n.d.). CID 159966550. [Online]. Available: [Link]

  • Capon, B., & Ghosh, B. C. (1966). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic. [Online]. Available: [Link]

  • Asati, V., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. [Online]. Available: [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Online]. Available: [Link]

  • US EPA. (1995). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Online]. Available: [Link]

  • solo. (2008). Ester hydrolysis. Sciencemadness Discussion Board. [Online]. Available: [Link]

  • Kosikowski, A. H. (1957). The rates of enzymic hydrolysis of phosphoric esters. Semantic Scholar. [Online]. Available: [Link]

  • Clark, J. (n.d.). hydrolysing esters. Chemguide. [Online]. Available: [Link]

  • Yathirajan, H. S., et al. (2025). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. ResearchGate. [Online]. Available: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. The synthesis of this molecule is a multi-step process that, while based on established chemical principles, presents several challenges that can impact yield, purity, and reproducibility. This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the key synthetic stages: the Pfitzinger reaction to form the quinoline core and the subsequent esterification to yield the final product.

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest for their potential biological activities.[1][2] This guide follows a logical workflow, explaining the causality behind experimental choices to empower you to diagnose and resolve issues effectively.

Overall Synthetic Workflow

The synthesis is typically approached in two primary stages. First, the formation of the quinoline-4-carboxylic acid intermediate via the Pfitzinger reaction, followed by the esterification of this acid with phenol.

G cluster_0 Stage 1: Pfitzinger Reaction cluster_1 Stage 2: Esterification Isatin Isatin QuinolineAcid 2-(4-methoxyphenyl)quinoline-4-carboxylic acid Methoxyacetophenone 4-Methoxyacetophenone Base Base (e.g., KOH) FinalProduct Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate QuinolineAcid->FinalProduct Phenol Phenol AcidCatalyst Acid Catalyst (e.g., H₂SO₄)

Caption: General two-stage workflow for the target synthesis.

Section 1: Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid

This intermediate is most commonly synthesized via the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, 4-methoxyacetophenone) in the presence of a strong base.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is a strong base like potassium hydroxide (KOH) necessary for the Pfitzinger reaction? A1: The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to open the ring and form a keto-acid intermediate.[3][4] This intermediate is crucial for the subsequent condensation with the carbonyl compound. Weaker bases are generally insufficient to drive this initial hydrolysis efficiently, leading to a stalled reaction.

Q2: What is the role of the 4-methoxyacetophenone? A2: The 4-methoxyacetophenone provides the α-methylene group and the aromatic substituent for the final quinoline ring. After the isatin ring opens, its aniline-like amine group condenses with the ketone of the acetophenone to form an imine, which tautomerizes to an enamine. This enamine then undergoes intramolecular cyclization and dehydration to form the quinoline-4-carboxylic acid product.[3][5]

Q3: Can other solvents be used instead of ethanol/water mixtures? A3: While protic solvents like ethanol are typical, the key is ensuring the solubility of the starting materials and the base.[3] The reaction can be sensitive to solvent choice; for instance, some modified Doebner reactions (a related synthesis) show that acetonitrile (MeCN) can be a superior solvent when using certain Lewis acid catalysts.[6][7] However, for the classic Pfitzinger conditions with KOH, aqueous ethanol is a reliable and well-documented choice.[1][8]

Pfitzinger Reaction Mechanism

Pfitzinger Isatin Isatin KetoAcid Keto-acid Intermediate (2) Isatin->KetoAcid + Base (Hydrolysis) Imine Imine (3) KetoAcid->Imine + Carbonyl Compound Enamine Enamine (4) Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic acid (5) Cyclized->Product - H₂O (Dehydration)

Caption: Simplified mechanism of the Pfitzinger reaction.[3][4]

Troubleshooting Guide: Pfitzinger Reaction

Q: My reaction yields are consistently low, or I get no product at all. What are the likely causes? A: This is a common issue that can stem from several factors. A systematic approach is best.

  • Reagent Quality and Stoichiometry:

    • Isatin Purity: Ensure your isatin is pure. Impurities can interfere with the initial hydrolysis.

    • Base Concentration: The concentration of the base is critical. Use a high concentration of a strong base like KOH (e.g., 3M NaOH or 50% KOH solutions are reported).[9][10] Insufficient base will result in incomplete isatin ring-opening.

    • Carbonyl Reactivity: Ensure the 4-methoxyacetophenone is of good quality. The α-methylene protons must be sufficiently acidic to form the enamine.

  • Reaction Conditions:

    • Temperature and Time: The reaction typically requires elevated temperatures (reflux) for an extended period (e.g., 24 hours) to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis can sometimes dramatically reduce reaction times to mere minutes, though this requires specialized equipment.[2][8]

    • Inefficient Mixing: If the reaction mixture is not stirred effectively, localized concentration gradients can form, preventing the reagents from interacting properly.

  • Work-up Procedure:

    • Precipitation pH: The product, a carboxylic acid, is precipitated by acidifying the basic reaction mixture. The pH for precipitation is crucial. Acidify slowly with an acid like acetic acid or HCl until the pH is around 4-6.[9][11] If the solution is too acidic or not acidic enough, the product may remain dissolved.

Q: My final product is impure and difficult to clean. What are the likely side products? A: Impurities often arise from incomplete reactions or side reactions.

  • Unreacted Isatin: If the initial hydrolysis is incomplete, you may have unreacted isatin in your crude product. This can often be removed by recrystallization.

  • Side reactions of the Carbonyl: Self-condensation of the acetophenone can occur under strong basic conditions, although it is usually less favorable than the Pfitzinger reaction.

  • Decarboxylation: While less common at this stage, harsh work-up conditions (e.g., excessive heat during acidification) could potentially lead to some decarboxylation of the quinoline-4-carboxylic acid product.

Parameter Standard Condition Optimization Strategy & Rationale
Base KOH or NaOHIncrease concentration or use a stronger base like potassium tert-butoxide to ensure complete isatin hydrolysis.[11]
Solvent Ethanol/WaterEnsure sufficient solvent to dissolve reactants. For difficult cases, explore alternative solvents, but this may require re-optimization of other parameters.[6]
Temperature Reflux (~80-100°C)Increase temperature if the reaction is sluggish, but monitor for potential decomposition. Microwave irradiation can be an effective alternative.[8]
Reaction Time 12-24 hoursMonitor by TLC. Extend the time if starting material is still present. Do not extend unnecessarily to avoid side product formation.[1][11]
Acidification Acetic Acid to pH 4-6Add acid dropwise while monitoring pH. Over-acidification can sometimes lead to the re-solubilization of the product salt.

Table 1: Optimizing Pfitzinger Reaction Conditions.

Section 2: Esterification with Phenol

The conversion of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid to its phenyl ester can be challenging due to the steric hindrance around the carboxylic acid group and the relatively low nucleophilicity of phenol.

Frequently Asked Questions (FAQs)

Q1: What is the best method for this esterification? A1: Direct Fischer esterification (reacting the carboxylic acid and phenol with a strong acid catalyst like H₂SO₄) is the most straightforward method.[12] However, due to the equilibrium nature of this reaction, it often requires forcing conditions, such as using a large excess of one reagent or removing water as it forms.[12] A more reliable, albeit two-step, method is to first convert the carboxylic acid to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) and then react it with phenol in the presence of a non-nucleophilic base like pyridine.

Q2: Why does my Fischer esterification not go to completion? A2: The Fischer esterification is an equilibrium process.[12] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis). To achieve high conversion, you must shift the equilibrium to the product side. This is typically done by using a large excess of the alcohol (not practical with expensive phenols) or by removing water using a Dean-Stark apparatus or molecular sieves.[12]

Q3: Are there alternative, milder esterification methods? A3: Yes, coupling reagents commonly used in peptide synthesis can be effective. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or TBTU can activate the carboxylic acid in situ, allowing it to react with phenol under mild conditions.[13] These methods avoid the harsh acidic conditions of Fischer esterification and the need to handle thionyl chloride.

Troubleshooting Guide: Esterification

Q: I am attempting a Fischer esterification, but the yield is very low and I recover mostly starting acid. A: This points to an unfavorable equilibrium.

  • Water Removal is Key: The most common reason for failure is the presence of water. Ensure your reagents and solvent (if any) are anhydrous. Use a Dean-Stark trap with a solvent like toluene to azeotropically remove water as it is formed.[12]

  • Catalyst Amount: Ensure you are using a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). Too little catalyst will result in a slow reaction, while too much can cause side reactions like sulfonation of the aromatic rings.

  • Reaction Time and Temperature: These reactions can be slow. Refluxing for several hours is often necessary. Monitor by TLC to track the disappearance of the starting carboxylic acid.

Q: My reaction mixture turns dark, and I get a complex mixture of products. A: This suggests decomposition or side reactions, often caused by overly harsh conditions.

  • Excessive Heat: High temperatures in the presence of strong acid can cause decomposition. Try running the reaction at the lowest effective temperature.

  • Acyl Chloride Route Issues: If you are using the acyl chloride method, ensure the reaction is performed at a low temperature (e.g., 0 °C) when adding the phenol. The reaction is highly exothermic and can lead to side products if the temperature is not controlled. Also, ensure all thionyl chloride is removed before adding the phenol to prevent unwanted reactions.

Q: I am observing hydrolysis of my ester product during work-up. How can I prevent this? A: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.

  • Avoid Strong Aqueous Base: During work-up, avoid washing the organic layer with strong basic solutions (like NaOH). Use a mild base like saturated sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and work quickly.

  • Minimize Contact with Water: Minimize the time the product spends in contact with aqueous layers. After washing, dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before concentrating.

Method Advantages Disadvantages Key Optimization Tip
Fischer Esterification One step, inexpensive reagents.[12]Equilibrium-limited, requires harsh conditions (heat, strong acid), slow.[12]Use a Dean-Stark trap to remove water and drive the reaction to completion.[12]
Acyl Chloride High-yielding, not equilibrium-limited.Two steps, uses hazardous reagents (SOCl₂), generates HCl gas.Ensure complete removal of excess SOCl₂ before adding phenol.
Peptide Coupling (e.g., EDC) Mild conditions, high yields, good for sensitive substrates.[13]Expensive reagents, requires stoichiometric amounts of coupling agent.Use a non-nucleophilic base (e.g., DMAP as a catalyst) to facilitate the reaction.

Table 2: Comparison of Esterification Methods.

Section 3: General Troubleshooting Workflow

When encountering a problem, a logical diagnostic process is essential. The following flowchart provides a general framework for troubleshooting.

Troubleshooting Start Problem Encountered (e.g., Low Yield) CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions OK ReagentNotOK Source new/ purify reagents CheckReagents->ReagentNotOK Issue Found CheckWorkup 3. Review Work-up & Purification Procedure CheckConditions->CheckWorkup OK ConditionsNotOK Optimize conditions (see Table 1) CheckConditions->ConditionsNotOK Issue Found IdentifyImpurities 4. Characterize Byproducts (TLC, NMR, MS) CheckWorkup->IdentifyImpurities OK WorkupNotOK Modify work-up (e.g., pH, extraction) CheckWorkup->WorkupNotOK Issue Found ImpuritiesIdentified Adjust conditions to avoid side reaction IdentifyImpurities->ImpuritiesIdentified Identified ImpuritiesNotIdentified Consult literature for similar reactions IdentifyImpurities->ImpuritiesNotIdentified Unidentified ReagentOK Re-run with pure materials ConditionsOK Proceed to next check WorkupOK Proceed to next check

Caption: A systematic approach to troubleshooting synthesis problems.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic Acid

This protocol is a generalized method based on established Pfitzinger reaction procedures.[1][8]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (e.g., 11.2 g, 0.2 mol) in a mixture of absolute ethanol (30 mL) and water (5 mL).

  • Add isatin (e.g., 1.47 g, 0.01 mol) to the basic solution and stir until it dissolves completely. The solution may change color.

  • Add 4-methoxyacetophenone (e.g., 1.65 g, 0.011 mol) to the reaction mixture.

  • Heat the mixture to reflux (approx. 80-90°C) with continuous stirring for 24 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane), observing the disappearance of the isatin spot.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into 100 mL of ice-water.

  • Carefully acidify the aqueous mixture with glacial acetic acid or 2M HCl with stirring. Monitor the pH, adding acid until a precipitate forms and the pH is approximately 5-6.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

Protocol 2: Phenyl Ester Synthesis via Fischer Esterification

This protocol is based on the principles of Fischer esterification and requires optimization.[12]

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (e.g., 2.79 g, 0.01 mol), phenol (e.g., 1.41 g, 0.015 mol), and toluene (50 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).

  • Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom.

  • Continue refluxing until no more water is collected in the trap (this can take several hours). Monitor the reaction by TLC for the disappearance of the starting acid.

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL - CAUTION: CO₂ evolution ), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/hexanes) or column chromatography to yield the pure Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

References

  • Pfitzinger reaction. In: Wikipedia. Accessed January 15, 2026. [Link]

  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Accessed January 15, 2026. [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. Accessed January 15, 2026. [Link]

  • Pfitzinger quinoline synthesis. ResearchGate. Accessed January 15, 2026. [Link]

  • Al-Qawasmeh, R. A., et al. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. 2012. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Accessed January 15, 2026. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Accessed January 15, 2026. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Accessed January 15, 2026. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed Central. Accessed January 15, 2026. [Link]

  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate. Accessed January 15, 2026. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Accessed January 15, 2026. [Link]

  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. ACS Publications. Accessed January 15, 2026. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Accessed January 15, 2026. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Accessed January 15, 2026. [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate. ResearchGate. Accessed January 15, 2026. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • The Pfitzinger Reaction. (Review). ResearchGate. Accessed January 15, 2026. [Link]

  • The Optimization of Esterification Reaction for Biodiesel Production from Animal Fat. ResearchGate. Accessed January 15, 2026. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Accessed January 15, 2026. [Link]

  • Chemistry of Pfitzinger Synthesis. Scribd. Accessed January 15, 2026. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Accessed January 15, 2026. [Link]

  • The Pfitzinger Reaction. Sciencemadness Discussion Board. Accessed January 15, 2026. [Link]

  • A kind of synthetic method of quinoline carboxylate.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Accessed January 15, 2026. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.

Sources

Technical Support Center: Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate (CAS No. 329204-09-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound. Due to its large, aromatic, and ester-based structure, this molecule is anticipated to have low aqueous solubility, a frequent hurdle in experimental reproducibility and drug formulation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. The protocols and explanations are grounded in established principles of medicinal chemistry and formulation science to ensure you can proceed with your experiments confidently.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you may encounter when trying to dissolve Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Issue 1: Compound is insoluble in common aqueous buffers.
  • Plausible Cause: The molecule's large, hydrophobic structure, composed of multiple aromatic rings, leads to high crystal lattice energy and lipophilicity. This makes it energetically unfavorable to dissolve in polar solvents like water or aqueous buffers[3].

  • Troubleshooting Protocol:

    • Start with an Organic Co-solvent: The most common initial step is to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for poorly soluble compounds[4][5]. Other options include N,N-dimethylformamide (DMF) or ethanol.

    • Step-by-Step Protocol for Stock Solution Preparation:

      • Accurately weigh a small amount of the compound.

      • Add a minimal amount of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

      • Use gentle warming (37°C) or sonication to aid dissolution[6][7]. Visually inspect to ensure no solid particles remain.

      • For experimental use, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%, and ideally <0.5% for cell-based assays) to avoid artifacts[8].

Issue 2: Compound precipitates ("crashes out") when diluting the organic stock solution into an aqueous buffer.
  • Plausible Cause: This common issue arises when the hydrophobic compound, stable in the organic stock solvent, is suddenly exposed to a predominantly aqueous environment. The significant decrease in the organic solvent concentration upon dilution is insufficient to keep the compound solubilized[7][9].

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Precipitation upon dilution] --> B{Is lowering the final concentration an option?}; B -- Yes --> C[Reduce final concentration and re-test]; B -- No --> D{Can the assay tolerate a higher co-solvent concentration?}; D -- Yes --> E[Increase final DMSO to 0.5-1% and re-test]; D -- No --> F{Explore advanced formulation strategies}; F -- Co-solvent Screening --> G[Test other co-solvents: PEG400, Ethanol]; F -- pH Adjustment --> H[Test solubility in acidic/basic buffers if ester hydrolysis is not a concern]; F -- Use of Excipients --> I[Test with solubilizers like cyclodextrins or surfactants]; C --> J[End: Soluble]; E --> J; G --> J; H --> J; I --> J;

    }

    Caption: Decision workflow for addressing compound precipitation.

  • Detailed Strategies:

    • Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.

    • Increase Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. Test the tolerance of your system (e.g., cells, enzymes) to the solvent in a control experiment[8].

    • Use of Solubilizing Excipients:

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility[9][10][11]. Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.

      • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the drug, aiding in its solubilization[12][13].

Issue 3: Solubility is inconsistent between experiments.
  • Plausible Cause: Inconsistent solubility can be due to variations in the solid-state form of the compound (polymorphism), minor temperature fluctuations, or the age and purity of the solvent (e.g., water absorption by DMSO)[6][10].

  • Preventative Measures:

    • Use Fresh, Anhydrous Solvents: Always use a fresh, unopened bottle of high-purity DMSO or other organic solvents, as they can absorb moisture over time, which can affect solubility[6].

    • Consistent Preparation Method: Always follow the exact same procedure for preparing your solutions (e.g., same temperature, sonication time, and dilution method).

    • Solution Filtration: After preparing the stock solution, filtering it through a 0.22 µm syringe filter can remove any microscopic particulates that could act as nucleation sites for precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate that contribute to its poor solubility?

A1: The molecule's poor solubility is primarily due to its:

  • Large Aromatic System: The quinoline and phenyl rings are rigid, planar structures that pack efficiently into a stable crystal lattice. A significant amount of energy is required to break these intermolecular interactions for dissolution to occur[3].

  • Lipophilicity: The extensive hydrocarbon framework makes the molecule highly lipophilic ("fat-loving") and thus poorly soluble in polar solvents like water[14].

  • Ester Functional Group: While the ester group adds some polarity, it is not sufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: Can I adjust the pH to improve the solubility of this compound?

A2: Adjusting the pH is a common strategy for compounds with ionizable groups[15][16]. The quinoline nitrogen is weakly basic and could be protonated at a low pH, potentially increasing solubility[9][17]. However, the ester linkage in Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, pH adjustment should be approached with caution and stability studies would be required to ensure the compound is not degrading during your experiment.

Q3: What are solid dispersions and could they be a viable option?

A3: A solid dispersion is a system where the poorly soluble drug is dispersed in a highly soluble, inert carrier matrix (often a polymer like PVP or PEG) at a solid state[12][14][18]. This technique can improve solubility and dissolution rates by presenting the drug in an amorphous (non-crystalline) form, which has a lower energy barrier to dissolution. While this is a powerful technique, it is more commonly used in later-stage drug development and requires specialized equipment like spray dryers or hot-melt extruders[12].

Q4: How should I store my stock solutions of this compound?

A4: To ensure stability and prevent degradation, stock solutions (typically in DMSO) should be aliquoted into small, single-use volumes and stored at -20°C or -80°C, protected from light[4][8]. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.

Summary of Recommended Solvents and Starting Concentrations

Solvent SystemTypical Starting Stock ConcentrationFinal Assay Concentration (Typical)Key Considerations
100% DMSO10-50 mM<1% (v/v)Most common starting point. Ensure final concentration is tolerated by the experimental system[4][8].
100% Ethanol1-10 mM<1% (v/v)Can be less toxic to some cells than DMSO, but may be a weaker solvent for this compound.
Co-solvent mixes (e.g., DMSO/PEG400)1-10 mMVariableCan improve solubility upon dilution. Requires optimization for your specific assay[8].
Aqueous with CyclodextrinDependent on complexation efficiencyVariableUseful for avoiding organic solvents. Requires screening of cyclodextrin type and concentration[9][11].

Experimental Workflow for Solubility Enhancement

The following diagram outlines a systematic approach to finding a suitable solvent system for your compound.

dot graph TD { subgraph "Phase 1: Initial Screening" A[Start: Weigh Compound] --> B(Attempt to dissolve in 100% DMSO at 10-50 mM); B --> C{Is it fully dissolved?}; C -- No --> D[Apply gentle heat (37°C) or sonication]; D --> E{Is it fully dissolved now?}; C -- Yes --> F[Proceed to Dilution]; E -- Yes --> F; E -- No --> G[Consider a different organic solvent (e.g., DMF) or lower stock concentration]; end

}

Caption: Stepwise workflow for solubilizing Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). PubMed. Retrieved from [Link]

  • DMSO wont dilute my pure compound. How to solve this? (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (n.d.). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • 2-Methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • How do you use dmso. (n.d.). Shanghai Yearn Chemical Science-Tech Co., Ltd. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (n.d.). WJBPHS. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Compund dilution in DMSO. (n.d.). Reddit. Retrieved from [Link]

  • (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (C17H13NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • 2-(4-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Retrieved from [Link]

Sources

Technical Support Center: Stability of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Welcome to the technical support guide for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in solution. Our goal is to help you anticipate and resolve stability issues to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Key Stability Concerns

This section addresses the most common questions regarding the stability of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Q1: What are the primary chemical liabilities of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate in solution?

The structure of this compound contains two primary points of potential degradation:

  • The Phenyl Ester Linkage: Ester bonds are susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and phenol.[1][2] For this molecule, the degradation products would be 2-(4-methoxyphenyl)quinoline-4-carboxylic acid and phenol.

  • The Quinoline Core: The quinoline heterocyclic ring system can be sensitive to both oxidative and photolytic degradation.[3][4] Exposure to ambient light or oxidizing conditions can lead to the formation of various byproducts, often colored.[3]

Q2: My solution of the compound is turning yellow/brown over time. What is causing this?

Discoloration, typically progressing from yellow to brown, is a classic indicator of quinoline compound degradation.[3] This is most often caused by:

  • Photodegradation: Exposure to ambient or UV light can induce reactions within the quinoline ring system.[3][5]

  • Oxidation: Quinoline moieties can be susceptible to oxidation, leading to the formation of colored byproducts.[3]

It is a clear sign that the integrity of your compound is compromised. It is crucial to prepare fresh solutions and protect them from light, especially for long-term storage or sensitive assays.[3]

Q3: How do pH and solvent choice impact the stability of this compound?

  • pH: The stability of the ester linkage is highly pH-dependent.[6][7]

    • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis of the ester is typically rapid. The rate of degradation will increase significantly as the pH becomes more basic.[1]

    • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can also occur, though the rate may be slower than in basic conditions.[3][8]

    • Neutral Conditions (pH ≈ 7): Stability is generally greatest near neutral pH, but slow hydrolysis can still occur over time. The optimal pH for maximum stability should be determined experimentally.[6]

  • Solvent: The choice of solvent can significantly influence the rate of hydrolysis.[9][10]

    • Aqueous Solutions: The presence of water is necessary for hydrolysis. In purely aqueous solutions, stability is often lowest.

    • Organic Co-solvents: Using aqueous mixtures with organic co-solvents (e.g., acetonitrile, DMSO, ethanol) can alter the rate of degradation. Increasing the proportion of the organic solvent generally decreases the dielectric constant of the medium, which can slow down the rate of hydrolysis.[1][5] However, the specific interactions between the solvent, reactants, and the transition state are complex.[2][10]

Q4: I am observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

Absolutely. Inconsistent results and a gradual loss of compound potency are classic signs of degradation in solution.[3] Since the primary degradation pathway is likely ester hydrolysis, the resulting carboxylic acid metabolite may have a different biological activity profile (or be inactive), leading to unreliable data. It is highly recommended to prepare fresh solutions for each experiment or to validate the stability of your stock solutions under your specific experimental and storage conditions.[3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Actions & Troubleshooting Steps
Unexpected peaks appear in HPLC/LC-MS analysis over time. Chemical Degradation: The new peaks are likely degradation products, such as 2-(4-methoxyphenyl)quinoline-4-carboxylic acid and phenol from ester hydrolysis.1. Confirm Identity: If possible, use mass spectrometry (MS) to identify the mass of the new peaks and compare them to the expected degradation products. 2. Perform a Forced Degradation Study: Use the protocol below (Protocol 1) to intentionally degrade the compound and confirm if the degradation peaks match those seen in your samples.[11][12] 3. Optimize Conditions: Re-evaluate your solution's pH and solvent composition. Consider buffering the solution to a more stable pH.[6]
Solution turns yellow or brown upon storage or during an experiment. Photodegradation or Oxidation: The quinoline ring is likely degrading due to exposure to light or atmospheric oxygen.[3]1. Protect from Light: Store stock solutions and conduct experiments in amber vials or by wrapping containers in aluminum foil.[3] 2. Use High-Purity Solvents: Ensure solvents are fresh and of high purity. Consider using de-gassed solvents to minimize dissolved oxygen. 3. Run a Photostability Control: Expose a solution to your experimental light conditions while keeping a control sample wrapped in foil to confirm light is the cause.[3]
Poor reproducibility between experiments run on different days. Stock Solution Instability: The compound is likely degrading in your stock solution between experiments.1. Prepare Fresh Solutions: The most reliable solution is to prepare a fresh stock solution from solid material for each experiment.[3] 2. Validate Storage Conditions: If you must store solutions, validate their stability. Analyze an aliquot of the stock solution by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours) under your proposed storage conditions (e.g., 4°C, -20°C, -80°C) to determine its usable lifetime.

Visualizing Degradation & Experimental Design

To better understand the stability challenges and experimental approach, the following diagrams illustrate the predicted degradation pathways and a standard workflow for stability testing.

Parent Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis PhotoOx Photodegradation / Oxidation Parent->PhotoOx Prod1 2-(4-methoxyphenyl)quinoline-4-carboxylic acid Hydrolysis->Prod1 Prod2 Phenol Hydrolysis->Prod2 Prod3 Quinoline Ring Degradation Products (Colored) PhotoOx->Prod3

Caption: Predicted degradation pathways for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Heat Thermal (Solution at 80°C) Stock->Heat Light Photolytic (ICH Q1B conditions) Stock->Light Control Control Sample (Protected from light, RT) Stock->Control Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxid->Sampling Heat->Sampling Light->Sampling Control->Sampling Neutralize Neutralize Acid/Base Samples Before Injection Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC Results Quantify Parent Peak Identify Degradants Calculate % Degradation HPLC->Results

Caption: Experimental workflow for a forced degradation study.

Detailed Experimental Protocols

As a self-validating system, these protocols include necessary controls to ensure the reliability of your results.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[3][11] The goal is to achieve 5-20% degradation of the active substance.[12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate in a suitable organic solvent like acetonitrile (ACN) where it is freely soluble.[11]

2. Application of Stress Conditions: For each condition, prepare a test sample and a control sample (stock solution diluted with the solvent vehicle and kept at room temperature, protected from light).[3]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[3]
    • Incubate the mixture at 60°C.[11]
    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.[3]
  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[3]
    • Incubate at room temperature, as base hydrolysis is often rapid.
    • Withdraw aliquots at shorter time points (e.g., 0, 30 min, 1, 2, 4 hours).
    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[3]
  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[3]
    • Keep the mixture at room temperature and monitor over 24 hours.
    • Withdraw aliquots at various time points.
  • Thermal Degradation:

    • Place a sealed vial of the stock solution in a temperature-controlled oven at 80°C.[3]
    • Sample at various time points (e.g., 0, 8, 24, 48 hours).
  • Photolytic Degradation:

    • Expose a solution of the compound in a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/square meter).[3][13]
    • Simultaneously, place a control sample wrapped in aluminum foil in the same environment to serve as a dark control.[3]
    • Sample at the end of the exposure period.

3. Sample Analysis:

  • Analyze all stressed, control, and time-zero samples using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products by comparing chromatograms.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[3]

1. Initial Method Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more polar degradants.

    • Solvent A: 0.1% Formic Acid in Water
    • Solvent B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start with a higher percentage of Solvent A and gradually increase Solvent B (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector. Scan a UV spectrum of the parent compound to find the optimal detection wavelength (λmax). A Photo Diode Array (PDA) detector is highly recommended.

  • Injection Volume: 10-20 µL.[3]

2. Method Validation and Specificity:

  • Inject the samples from the forced degradation study (Protocol 1).

  • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak (resolution > 2).

  • Use a PDA detector to perform peak purity analysis on the parent peak in the presence of its degradants. A pure peak indicates no co-elution and confirms the specificity of the method.[3]

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. (n.d.). Indian Journal of Chemistry.
  • Anantakrishnan, S. V. (1952). Kinetic studies in ester hydrolysis. Part VII. Solvent Influences. Proceedings of the Indian Academy of Sciences - Section A, 36(4), 317-326.
  • Kinetic Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. (n.d.). International Journal of Scientific Research.
  • Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. (2023). International Journal of Current Science.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry.
  • Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. (1991). Biological Chemistry Hoppe-Seyler. Retrieved from [Link]

  • The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. (2010). University of Bradford.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ACS Publications. Retrieved from [Link]

  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. (2018). National Institutes of Health. Retrieved from [Link]

  • New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. (2022). Bioconjugate Chemistry. Retrieved from [Link]

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. (1989). FEMS Microbiology Letters. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998). Angewandte Chemie International Edition. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021). ResearchGate. Retrieved from [Link]

  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. (1993). Applied Microbiology and Biotechnology. Retrieved from [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). EMA. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of quinoline derivatives. The following question-and-answer format addresses specific challenges you may encounter during your experiments, with a focus on explaining the underlying chemical principles to guide your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues
Q1: My quinoline synthesis is resulting in a low yield. What are the general factors I should investigate?

A low yield in quinoline synthesis can be attributed to several factors, and a systematic approach to troubleshooting is recommended. Here are the primary areas to investigate:

  • Reaction Temperature: Temperature is a critical parameter that directly influences the reaction rate. However, excessively high temperatures, especially in strong acid-catalyzed reactions like the Skraup synthesis, can lead to the formation of unwanted byproducts and tar.[1] It is crucial to carefully control and optimize the temperature.[2]

  • Reaction Time: The reaction time must be optimized to ensure the reaction goes to completion without allowing for the degradation of the desired product.[1] Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential.[1][3]

  • Catalyst Selection and Activity: The choice of catalyst is fundamental in determining the necessary reaction temperature and time.[1] Traditional methods often use strong acids or bases, which may necessitate high temperatures.[1][4] Modern approaches often utilize milder and more efficient catalytic systems, including ionic liquids, metal-organic frameworks, and nanocatalysts, which can allow for milder reaction conditions.[1][5] Ensure your catalyst is fresh and active.

  • Solvent Choice: The solvent plays a significant role in the reaction's efficiency by dissolving reactants and influencing reaction pathways.[1][5] For high-temperature cyclizations, high-boiling point inert solvents can be beneficial.[2][6] In some modern "green" protocols, water is used as a solvent, or the reaction is run under solvent-free conditions.[1][3][5]

  • Quality of Starting Materials: The purity of your starting materials can have a significant impact, especially when scaling up a reaction.[7] Ensure your anilines, carbonyl compounds, and other reagents are of high purity and free from water if the reaction is moisture-sensitive.

Specific Synthesis Methods
Skraup Synthesis
Q2: My Skraup synthesis is extremely exothermic and difficult to control. How can I moderate the reaction?

The Skraup synthesis is notoriously vigorous and exothermic.[8] To control the reaction and prevent it from becoming violent, consider the following:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[4][8][9] Boric acid can also serve this purpose.[8] These moderators appear to function as oxygen carriers, extending the reaction over a longer period.[9]

  • Controlled Addition of Acid: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[8]

  • Efficient Stirring: Good mixing is crucial for heat dissipation and preventing the formation of localized hotspots.[8]

Q3: I'm observing significant tar formation in my Skraup synthesis. What causes this and how can it be minimized?

Tar formation is a common issue in the Skraup synthesis due to the harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.[8][10] To reduce tarring:

  • Utilize a Moderator: As mentioned, ferrous sulfate can help control the reaction rate and minimize charring.[8]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be controlled.[8]

  • Purification: The crude product is often a black, tarry substance.[8] Purification via steam distillation is a common and effective method to isolate the quinoline derivative from the tar.[8][11]

Doebner-von Miller Synthesis
Q4: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield. How can I address this?

The primary challenge in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][12] This is a very common side reaction that leads to the formation of tars and significantly lowers the yield.[12]

  • Employ a Biphasic Solvent System: To reduce the self-polymerization of the carbonyl compound in the acidic aqueous phase, you can sequester it in an organic phase.[12] A common approach is to reflux the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[12]

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[12]

  • Optimize Acid and Temperature: While strong acids are necessary, overly harsh conditions can accelerate tar formation.[12] Consider screening different acids and maintaining the lowest effective temperature.[12]

Friedländer Synthesis
Q5: I am experiencing a very low yield in my Friedländer synthesis. What are the common causes?

Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[5][13]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can lead to low conversion rates or the formation of undesired side products.[5]

  • Side Reactions: Competing reactions, such as the self-condensation (aldol condensation) of the ketone, can significantly reduce the yield of the desired quinoline.[5][14]

Q6: How can I improve the yield of my Friedländer synthesis?

To improve the yield, consider the following optimization strategies:

  • Catalyst Selection: Modern approaches often use milder and more efficient catalytic systems.[5] For instance, using choline hydroxide as a catalyst in water has been shown to achieve very high yields.[5] Gold(III)-catalyzed reactions can also proceed under milder conditions.[5]

  • Solvent Choice: While traditional solvents are used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst.[5] Solvent-free conditions using an ionic liquid as both the catalyst and reaction medium can also provide excellent results.[5]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][5]

Q7: I am struggling with poor regioselectivity in my Friedländer synthesis when using an unsymmetrical ketone. How can I control this?

Regioselectivity is a common challenge when using an unsymmetrical ketone as it can condense on either side of the carbonyl group.[2][13][14] To address this, you can:

  • Introduce a Phosphoryl Group: Adding a phosphoryl group to the α-carbon of the ketone can help direct the reaction.[13][14]

  • Use a Specific Amine Catalyst: Certain amine catalysts can favor the formation of one regioisomer.[13]

  • Employ an Ionic Liquid: The use of an ionic liquid as the reaction medium has been shown to improve regioselectivity.[13]

Combes Synthesis
Q8: I am observing the formation of multiple regioisomers in my Combes quinoline synthesis. How can I control the regioselectivity?

Achieving high regioselectivity in the Combes synthesis, especially with unsymmetrical β-diketones, is a known challenge.[6] The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[6]

  • Substituent Effects on the β-diketone: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer over the other.[6]

  • Catalyst Choice: While concentrated sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE) catalyst, has been shown to be a more effective dehydrating agent.[15]

Purification
Q9: What are the most common impurities I should expect in my crude quinoline product?

The impurities will largely depend on the synthetic route used.[16]

  • Skraup or Doebner-von Miller Synthesis: These reactions are known for producing tarry by-products.[16] Unreacted starting materials like aniline or nitrobenzene may also be present.[16]

  • Isomeric Impurities: Depending on the reaction and starting materials, you may have regioisomers that are difficult to separate.[16] For instance, in the synthesis of 8-hydroxyquinoline, 5-hydroxyquinoline can be a significant impurity.[16][17]

  • Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.[16]

Q10: My purified quinoline derivative is yellow or brown. Is this normal?

Pure quinoline is a colorless liquid, but it and many of its derivatives are prone to turning yellow and then brown upon exposure to air and light.[16][18] This color change is often due to the formation of trace oxidized impurities and does not necessarily indicate a significant level of impurity.[16] However, for high-purity applications, further purification or storage under an inert atmosphere in the dark may be necessary.[16]

Q11: What are the most effective methods for purifying quinoline derivatives?

Common purification techniques include:

  • Distillation: For liquid quinolines that are thermally stable, vacuum distillation is a very effective method for removing non-volatile impurities.[16][19]

  • Crystallization: The formation of salts, such as the hydrochloride or picrate, can facilitate purification through crystallization.[19][20] The free base can then be regenerated.[19][20]

  • Chromatography: Column chromatography on silica gel or alumina is a standard method for separating the desired product from impurities.[19]

  • Steam Distillation: This is particularly useful for purifying crude products from classical syntheses like the Skraup reaction to remove volatile impurities and separate the product from tar.[3][8][11]

Data Summary Tables

Table 1: General Reaction Conditions for Common Quinoline Syntheses
Synthesis MethodTypical Catalyst(s)Typical Temperature Range (°C)Common SolventsKey Challenges
Skraup H₂SO₄, Oxidizing agent145 - 170Nitrobenzene (also acts as oxidant)Highly exothermic, tar formation[4][8][9]
Doebner-von Miller Acid (e.g., HCl, H₂SO₄)100 - 140Toluene/Water (biphasic)Polymerization of carbonyl compound[4][12]
Friedländer Acid or Base150 - 220 (traditional)Ethanol, DMF, WaterLow yield, side reactions (aldol)[4][5]
Combes Acid (e.g., H₂SO₄, PPA)100 - 150- (often neat)Regioselectivity with unsymmetrical diketones[4][6][15]

Experimental Protocols

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.[4]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Skraup Synthesis of Quinoline

This protocol is a general procedure for the Skraup synthesis.[8]

Materials:

  • Aniline

  • Glycerol

  • Ferrous sulfate heptahydrate

  • Concentrated sulfuric acid

Procedure:

  • Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate safety precautions.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.

  • Gently heat the mixture to initiate the reaction.

  • Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask.

  • After the initial exotherm subsides, heat the mixture to maintain a steady reflux for several hours.

  • Cool the reaction mixture and carefully dilute with water.

  • Make the solution strongly alkaline with concentrated sodium hydroxide solution.

  • Isolate the quinoline by steam distillation.[9][11]

Protocol 3: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is designed to minimize tar formation.[12]

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Diagrams

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Check_Purity Verify Reagent Purity Start->Check_Purity Optimize_Temp Adjust Temperature Check_Purity->Optimize_Temp Pure Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Optimize_Time Modify Reaction Time Optimize_Temp->Optimize_Time Optimize_Catalyst Optimize Catalyst (Type/Loading) Optimize_Time->Optimize_Catalyst Investigate_Side_Reactions Investigate Side Reactions (TLC, LC-MS) Optimize_Catalyst->Investigate_Side_Reactions Improved_Yield Improved Yield Investigate_Side_Reactions->Improved_Yield Optimized Purify_Reagents->Optimize_Temp

Caption: A decision-making workflow for troubleshooting low yields in quinoline synthesis.

General Quinoline Synthesis Reaction Classes

QuinolineSyntheses Quinoline Quinoline Core Skraup Skraup (Aniline + Glycerol) Skraup->Quinoline DvM Doebner-von Miller (Aniline + α,β-Unsaturated Carbonyl) DvM->Quinoline Friedlander Friedländer (o-Aminoaryl Carbonyl + α-Methylene Carbonyl) Friedlander->Quinoline Combes Combes (Aniline + β-Diketone) Combes->Quinoline

Caption: Major named reactions for the synthesis of the quinoline scaffold.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). Technical Support Center: Friedländer Quinoline Synthesis.
  • Benchchem. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). optimizing solvent and base conditions for quinoline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). optimizing reaction time and temperature for quinoline synthesis.
  • Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]

  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). optimizing reaction conditions for quinolinone synthesis.
  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • Benchchem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

Navigating the Complexities of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate: A Technical Support Guide to NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 15, 2026 – To empower researchers, scientists, and drug development professionals in their analytical endeavors, we are proud to release this comprehensive technical support guide for the interpretation of ¹H and ¹³C NMR spectra of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. This guide, structured in a user-friendly question-and-answer format, addresses common challenges and provides in-depth troubleshooting strategies to ensure accurate and efficient spectral analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the key proton signals in Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate?

A1: The ¹H NMR spectrum of this molecule is characterized by distinct regions corresponding to its three main structural components: the quinoline core, the 4-methoxyphenyl substituent, and the phenyl ester group.

  • Quinoline Protons: Expect these signals to appear in the downfield region, typically between 7.5 and 8.7 ppm. The exact shifts and coupling patterns will depend on their position relative to the nitrogen atom and the bulky substituents. Protons on the benzo- portion of the quinoline ring will likely resonate at slightly higher field than those on the pyridine-like ring.[1][2][3]

  • 4-Methoxyphenyl Protons: The two sets of aromatic protons on this ring will appear as distinct doublets due to their ortho and meta relationships with the methoxy group. The protons ortho to the methoxy group are expected around 7.0-7.2 ppm, while the meta protons will be further downfield, likely in the 8.0-8.3 ppm range. The methoxy group itself will present as a sharp singlet around 3.9 ppm.[2]

  • Phenyl Ester Protons: The protons on the phenyl ester ring will typically resonate between 7.2 and 7.6 ppm. The protons ortho to the ester linkage may be slightly deshielded compared to the meta and para protons.

Q2: What are the characteristic chemical shifts for the carbon atoms in the ¹³C NMR spectrum?

A2: The ¹³C NMR spectrum will show a number of signals in the aromatic region (typically 110-160 ppm) and a few key signals at higher and lower fields.

  • Carbonyl Carbon: The ester carbonyl carbon is the most downfield signal, expected in the range of 165-175 ppm.

  • Aromatic Carbons: The numerous aromatic carbons of the quinoline, methoxyphenyl, and phenyl rings will appear in the 110-160 ppm range. Carbons attached to nitrogen or oxygen will be at the lower end of this range.[1][2][3]

  • Methoxy Carbon: The carbon of the methoxy group will be a distinct signal around 55-56 ppm.[2]

Q3: What are some common coupling patterns to look for in the ¹H NMR spectrum?

A3: The aromatic regions of the spectrum will be rich with coupling information.

  • Ortho-coupling: Expect to see doublets with coupling constants (J) of approximately 7-9 Hz for adjacent protons on the aromatic rings.

  • Meta-coupling: Smaller couplings (J ≈ 2-3 Hz) may be observed between protons that are meta to each other, often leading to more complex splitting patterns like triplets or doublets of doublets.

  • Long-range coupling: While less common, weak long-range couplings may exist, further complicating the splitting patterns.

Troubleshooting Guide

Problem 1: Overlapping signals in the aromatic region make assignment difficult.

Cause: The similar electronic environments of the numerous aromatic protons can lead to signal crowding and overlap, obscuring coupling patterns and making definitive assignments challenging.

Solution:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can induce differential shifts in the proton resonances, potentially resolving the overlap.[4]

  • Increase Magnetic Field Strength: Acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz or higher) will increase the dispersion of the signals, often separating overlapping multiplets.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace out the spin systems within each aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting the different structural fragments of the molecule.

Problem 2: Unexpected peaks are present in the spectrum.

Cause: These can arise from various sources, including solvent impurities, residual starting materials or reagents from the synthesis, or degradation of the sample.

Solution:

  • Check Solvent Purity: Run a blank spectrum of the deuterated solvent to identify any impurity peaks. Common impurities include water, acetone, and grease.

  • Review Synthetic Route: Compare the unexpected peaks with the known NMR spectra of starting materials, reagents, and potential byproducts.

  • Sample Purity: If possible, re-purify the sample using techniques like recrystallization or column chromatography and re-acquire the NMR spectrum.

Problem 3: Broad or distorted peak shapes.

Cause: Poor shimming of the magnetic field, sample insolubility, or the presence of paramagnetic impurities can lead to broadened signals.

Solution:

  • Shimming: Ensure the NMR instrument is properly shimmed before acquiring the spectrum. This process homogenizes the magnetic field across the sample.[4]

  • Solubility: Visually inspect the NMR tube for any undissolved material. If solubility is an issue, try a different solvent or gently warm the sample (if thermally stable).

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica gel or celite may help to remove these impurities.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Quinoline-H7.5 - 8.7m
4-Methoxyphenyl-H (ortho to OMe)7.0 - 7.2d
4-Methoxyphenyl-H (meta to OMe)8.0 - 8.3d
Phenyl Ester-H7.2 - 7.6m
Methoxy-H~3.9s

Table 2: Predicted ¹³C NMR Chemical Shifts for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

CarbonPredicted Chemical Shift (ppm)
C=O (Ester)165 - 175
Aromatic C110 - 160
Methoxy C55 - 56

Experimental Workflow

Diagram 1: Workflow for Troubleshooting Complex NMR Spectra

G Start Complex NMR Spectrum CheckPurity Check Sample Purity & Solvent Start->CheckPurity RePurify Re-purify Sample CheckPurity->RePurify Impurities Present NewSolvent Acquire Spectrum in New Solvent CheckPurity->NewSolvent Signal Overlap Analysis Analyze Data & Assign Structure CheckPurity->Analysis Clean Spectrum RePurify->Start HigherField Acquire at Higher Field NewSolvent->HigherField TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) HigherField->TwoD_NMR TwoD_NMR->Analysis

Caption: A logical workflow for addressing common issues in NMR spectral interpretation.

Molecular Structure and Proton Environments

Diagram 2: Structure of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Caption: Key structural components of the target molecule.

This technical support guide is intended to be a living document and will be updated as new information and techniques become available. We are committed to providing our clients with the resources they need to succeed in their research and development efforts.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

  • Supporting Information for "2-(Substituted-phenyl)quinolin-4(1H)-one Derivatives". Royal Society of Chemistry. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • 2-[4-(Propan-2-yloxy)phenyl]quinoline-4-carboxylic acid, methyl ester - 1H NMR Spectrum. SpectraBase. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. Royal Society of Chemistry. [Link]

  • Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Supporting Information. [Link]

  • Ester NMR Problem solving. YouTube. [Link]

  • Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate - 13C NMR Spectrum. SpectraBase. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Comparative Guide to Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate and Other ABCG2 Inhibitors in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Multidrug Resistance and the Role of ABCG2

In the landscape of cancer therapy, the emergence of multidrug resistance (MDR) remains a formidable obstacle to achieving durable clinical outcomes. One of the key players at the cellular level is the ATP-binding cassette (ABC) transporter superfamily, a group of membrane proteins that function as energy-dependent efflux pumps.[1] These transporters can actively expel a wide array of chemotherapeutic agents from cancer cells, thereby lowering the intracellular drug concentration to sub-lethal levels and rendering the treatment ineffective.

Among these, the ATP-binding cassette sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a primary focus of research.[2] ABCG2 is highly expressed in various cancers and in physiological barriers like the blood-brain barrier, where it plays a protective role.[2][3] However, its overexpression in tumors is strongly correlated with poor prognosis and resistance to a broad spectrum of anticancer drugs, including mitoxantrone, topotecan, and certain tyrosine kinase inhibitors.[1] This has spurred the development of ABCG2 inhibitors as a strategy to reverse MDR and re-sensitize cancer cells to chemotherapy.

This guide provides a comparative analysis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, a representative of the promising quinoline-based chemical scaffold, alongside well-established ABCG2 inhibitors. We will delve into their mechanisms, comparative efficacy based on available data, and the experimental protocols required for their evaluation.

The Quinoline-4-Carboxylate Scaffold: A Versatile Chemotype

The quinoline core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[4] The 2-phenylquinoline-4-carboxylic acid framework, in particular, has been explored for a variety of biological activities. Recent studies have investigated derivatives of this scaffold as inhibitors of histone deacetylases (HDACs) and sirtuin 3 (SIRT3), highlighting the platform's versatility in targeting diverse enzymatic pathways implicated in cancer.[5][6]

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate belongs to this promising class of compounds. While specific experimental data on its direct inhibitory activity against ABCG2 is not yet extensively documented in peer-reviewed literature, its structural similarity to other known ABC transporter modulators makes it a compelling candidate for investigation.[7][8] The exploration of such compounds is driven by the need for novel, potent, and selective inhibitors to overcome the limitations of existing agents.

Established ABCG2 Inhibitors: Performance Benchmarks

To contextualize the potential of new chemical entities like Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, it is essential to compare them against well-characterized inhibitors that serve as benchmarks in the field.

  • Ko143 : A derivative of the fungal toxin fumitremorgin C, Ko143 is one of the most potent and widely used experimental inhibitors of ABCG2.[9] It is highly effective at nanomolar concentrations. However, its utility is tempered by a lack of absolute specificity, as it can affect other transporters like ABCB1 and ABCC1 at higher concentrations, and it exhibits instability in plasma.[9][10]

  • Elacridar (GF120918) : Elacridar is a third-generation inhibitor known for its potent dual activity against both ABCG2 and P-glycoprotein (ABCB1).[11][12] This broad-spectrum activity can be advantageous in cancers where multiple efflux pumps contribute to resistance. It has been extensively used in preclinical studies to investigate the role of these transporters in drug disposition.[13]

  • Febuxostat : Originally developed as a xanthine oxidase inhibitor for the treatment of hyperuricemia, febuxostat was serendipitously identified as a potent ABCG2 inhibitor.[14] It has been shown to inhibit ABCG2-mediated urate transport at clinically relevant concentrations, offering a unique example of drug repurposing.[14][15] The discovery of its activity against ABCG2 suggests that existing, approved drugs can be a valuable source of new MDR modulators.[16]

Comparative Performance Data

The following table summarizes the inhibitory potency of the benchmark compounds against ABCG2. This quantitative data is crucial for researchers to rank the efficacy of novel inhibitors.

CompoundChemical StructureTarget(s)IC50 / EC50 Value
Phenyl 2-(4-methoxyphenyl) quinoline-4-carboxylate Chemical structure of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylateABCG2 (putative)Not Reported
Ko143 Chemical structure of Ko143ABCG2 (Potent), ABCB1, ABCC1 (weaker)~9.7 nM (ATPase Assay)[9][17]
Elacridar (GF120918) Chemical structure of ElacridarABCG2, ABCB10.31 µM (Mitoxantrone Efflux)[18]
Febuxostat Chemical structure of FebuxostatABCG2, Xanthine Oxidase27 nM (Urate Transport)[19]

Note: The structure images are placeholders. Real structures would be inserted in a final document.

Mechanism of Action: Blocking the Cellular Efflux Pump

ABCG2 functions by utilizing the energy from ATP hydrolysis to induce conformational changes that bind and transport substrate drugs from the intracellular to the extracellular space. Inhibitors can interfere with this process through various mechanisms, such as competing for the substrate-binding site or modulating the ATPase activity of the transporter.

ABCG2_Inhibition cluster_cell Cancer Cell Drug_in Chemotherapy Drug ABCG2 ABCG2 Transporter Drug_in->ABCG2 Binds to Drug_accum Intracellular Accumulation & Cell Death Drug_in->Drug_accum ADP ADP + Pi ABCG2->ADP Hydrolyzes Drug_out Drug Efflux ABCG2->Drug_out Pumps out Inhibitor ABCG2 Inhibitor Inhibitor->ABCG2 Block X ATP ATP ATP->ABCG2 Powers Block->Drug_out Blocks Efflux

Caption: Mechanism of ABCG2-mediated drug efflux and its inhibition.

Experimental Protocols for Inhibitor Evaluation

Validating and comparing the activity of potential ABCG2 inhibitors requires robust and reproducible experimental workflows. Below are step-by-step methodologies for key assays.

Protocol 1: Cell-Based Hoechst 33342 Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 from cells overexpressing ABCG2.

Methodology:

  • Cell Culture: Culture ABCG2-overexpressing cells (e.g., HEK293-ABCG2) and the corresponding parental control cells to 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate) and known inhibitors (e.g., Ko143) in assay buffer.

  • Assay Procedure:

    • Wash the cells once with pre-warmed PBS.

    • Add the test compounds at various concentrations to the wells and pre-incubate for 30 minutes at 37°C.

    • Add Hoechst 33342 (final concentration 5 µM) to all wells.

    • Incubate for 60 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Add lysis buffer to each well and incubate for 10 minutes.

    • Measure the intracellular fluorescence using a plate reader (Excitation: ~350 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the increase in fluorescence relative to the vehicle control. Determine the EC50 value, which is the concentration of the inhibitor that results in a 50% increase in intracellular fluorescence.

Assay_Workflow start Start: Plate ABCG2-expressing cells overnight Incubate Overnight start->overnight wash1 Wash cells with PBS overnight->wash1 add_inhibitor Add Test Inhibitors (e.g., Quinoline Derivative, Ko143) wash1->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_dye Add Hoechst 33342 Dye pre_incubate->add_dye incubate_dye Incubate at 37°C add_dye->incubate_dye wash2 Wash with cold PBS incubate_dye->wash2 lyse Lyse Cells wash2->lyse read Read Fluorescence (Ex: 350nm, Em: 460nm) lyse->read analyze Analyze Data & Calculate EC50 read->analyze

Sources

A Comparative Guide to Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate and Other Biologically Active Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. This privileged scaffold is present in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, infections, and inflammatory conditions.[1] The versatility of the quinoline nucleus lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comparative analysis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, a specific quinoline derivative, and contrasts its predicted biological profile with that of other well-characterized quinoline-based compounds, including established anticancer agents and potent antimicrobial derivatives.

In Focus: Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative characterized by a phenyl group at the 2-position and a phenyl carboxylate at the 4-position of the quinoline core. The phenyl group at the 2-position is further substituted with a methoxy group at its para-position. While specific biological data for this exact ester derivative is not extensively reported in publicly available literature, we can infer its potential activities and physicochemical properties based on the well-documented chemistry of its constituent parts and closely related analogs.

Synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

The synthesis of 2-arylquinoline-4-carboxylic acids, the precursors to the title compound, is commonly achieved through established methods such as the Pfitzinger or Doebner reactions. A plausible synthetic route to Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is outlined below.

Step 1: Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid

The Pfitzinger reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids. This involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a base.[2][3]

  • Reaction: Isatin is reacted with 4'-methoxyacetophenone in the presence of a strong base like potassium hydroxide (KOH) in an alcoholic solvent.

  • Mechanism: The base facilitates the condensation and subsequent cyclization to form the quinoline ring system.

  • Workup: Acidification of the reaction mixture precipitates the desired 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

Step 2: Esterification to Yield Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

The final step involves the esterification of the carboxylic acid with phenol.

  • Reaction: 2-(4-methoxyphenyl)quinoline-4-carboxylic acid is reacted with phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Mechanism: DCC activates the carboxylic acid, facilitating nucleophilic attack by the hydroxyl group of phenol to form the ester linkage.

  • Purification: The final product can be purified by column chromatography.

Synthesis_Workflow Isatin Isatin KOH KOH, Ethanol Isatin->KOH Methoxyacetophenone 4'-Methoxyacetophenone Methoxyacetophenone->KOH CarboxylicAcid 2-(4-methoxyphenyl)quinoline-4-carboxylic acid KOH->CarboxylicAcid Acidification Acidification DCC_DMAP DCC, DMAP CarboxylicAcid->DCC_DMAP Phenol Phenol Phenol->DCC_DMAP FinalProduct Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate DCC_DMAP->FinalProduct

Caption: Plausible synthetic workflow for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Predicted Biological Activity Profile

Based on structure-activity relationship (SAR) studies of related quinoline derivatives, we can predict the potential biological activities of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

  • Anticancer Potential: The 2-phenylquinoline-4-carboxylic acid scaffold is a known pharmacophore in the design of anticancer agents. Derivatives of this structure have been shown to exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy group on the phenyl ring can influence the molecule's lipophilicity and its interaction with biological targets. The esterification of the carboxylic acid to a phenyl ester will significantly increase the lipophilicity, which may enhance cell membrane permeability. Some studies have explored 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs), suggesting a potential mechanism of action.[4][5]

  • Antimicrobial Properties: Quinoline-4-carboxylic acid derivatives have been investigated for their antibacterial activity. The introduction of various substituents on the 2-phenyl ring has been shown to modulate their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli.[3] The increased lipophilicity of the phenyl ester in the title compound could potentially enhance its antimicrobial activity by facilitating its passage through bacterial cell walls.

Comparative Analysis with Established Quinoline-Based Anticancer Drugs

To contextualize the potential of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate as an anticancer agent, we compare it with two clinically relevant quinoline-based tyrosine kinase inhibitors: Linifanib (ABT-869) and Cabozantinib (XL184).

Linifanib (ABT-869)

Linifanib is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases.[6][7] Its mechanism of action involves the suppression of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8]

Mechanism of Action of Linifanib

Linifanib_Pathway cluster_cell Tumor Cell VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Tumor Growth & Proliferation PDGFR->Proliferation Linifanib Linifanib Linifanib->VEGFR inhibits Linifanib->PDGFR inhibits

Caption: Simplified mechanism of action of Linifanib.

Cabozantinib (XL184)

Cabozantinib is a multi-tyrosine kinase inhibitor that targets MET, VEGFR2, and RET, among others.[9][10] Its broad-spectrum activity allows it to inhibit tumor angiogenesis, invasion, and metastasis.[11]

Mechanism of Action of Cabozantinib

Cabozantinib_Pathway cluster_cell Tumor Cell MET MET Invasion Invasion & Metastasis MET->Invasion VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis RET RET Proliferation Proliferation RET->Proliferation Cabozantinib Cabozantinib Cabozantinib->MET inhibits Cabozantinib->VEGFR2 inhibits Cabozantinib->RET inhibits

Caption: Simplified mechanism of action of Cabozantinib.

Performance Comparison: Anticancer Activity
CompoundTarget(s)Select IC50 Values (nM)Cancer Cell Line(s)Reference(s)
Linifanib (ABT-869) VEGFR, PDGFR, FLT3KDR: 4, FLT1: 3, PDGFRβ: 66, FLT3: 4Human endothelial cells, various cancer cell lines[6][7]
Cabozantinib (XL184) MET, VEGFR2, RET, KIT, AXL, FLT3VEGFR2: 0.035, MET: 1.3, RET: 5.2, KIT: 4.6, AXL: 7, FLT3: 11.3Various cancer cell lines including medullary thyroid and renal cell carcinoma[9][10][11]
2-(4-methoxyphenyl) quinoline-4-carboxylic acid derivatives HDAC (predicted)D28 (a derivative): 24.45 µM (HDAC3)K562 (leukemia)[5]

Comparative Analysis with Antimicrobial Quinoline Derivatives

The quinoline scaffold is also prominent in antimicrobial drug discovery. Here, we compare the predicted antimicrobial profile of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate with a representative antimicrobial quinoline derivative.

Representative Antimicrobial Quinoline Derivative

A number of 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity. For instance, certain derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli.

Performance Comparison: Antimicrobial Activity
Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference(s)
2-phenyl-quinoline-4-carboxylic acid derivative (5a₄) Staphylococcus aureus64[3]
2-phenyl-quinoline-4-carboxylic acid derivative (5a₇) Escherichia coli128[3]
4-methyl-2-(4-substituted phenyl) quinoline derivatives P. aeruginosa, E. coli25-50[12]

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed protocols for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is for determining the cytotoxic effects of quinoline derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with compound dilutions Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of quinoline derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Directions

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate represents an intriguing yet underexplored member of the vast quinoline family. Based on the established biological activities of its structural analogs, it holds potential as both an anticancer and an antimicrobial agent. The increased lipophilicity conferred by the phenyl ester moiety may enhance its cellular uptake, a desirable property for drug candidates.

Direct experimental evaluation of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is imperative to validate these predictions. The protocols provided in this guide offer a standardized framework for such investigations. Comparative studies against established drugs like Linifanib and Cabozantinib will be crucial in determining its potential as a novel therapeutic agent. Future research should focus on synthesizing and testing this compound and a library of related esters to build a comprehensive structure-activity relationship profile. This will enable the rational design of more potent and selective quinoline-based drugs for a range of therapeutic applications.

References

  • [Cabozantinib: Mechanism of action, efficacy and indications]. (2017). Bulletin du Cancer. [Link]

  • Linifanib is a Multi-targeted Receptor Tyrosine Kinase Inhibitor for Gastric Cancer Research. (2024). Apexbio. [Link]

  • Kurzrock, R., et al. (2011). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research. [Link]

  • Albert, D. H., et al. (2006). Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics. [Link]

  • Hsu, T. I., et al. (2019). Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC). Cancers. [Link]

  • Kandeel, M. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2014). DARU Journal of Pharmaceutical Sciences. [Link]

  • Bar-Ad, G., et al. (2014). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Archiv der Pharmazie. [Link]

  • Al-Suwaidan, I. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Aversa, C., et al. (2015). Linifanib: current status and future potential in cancer therapy. Expert Review of Anticancer Therapy. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Wang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Ramuc, T., et al. (2010). Phase 2 trial of Linifanib (ABT-869) in patients with advanced non-small cell lung cancer. Journal of Thoracic Oncology. [Link]

  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.). ResearchGate. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Bar-Ad, G., et al. (2014). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Wang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research. [Link]

  • Al-Ostoot, F. H., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. [Link]

  • Deshmukh, R., et al. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]

Sources

A Researcher's Guide to the Synthesis and Evaluation of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring novel heterocyclic scaffolds, the quinoline core represents a privileged structure with a wide spectrum of biological activities.[1] Among its numerous derivatives, Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate stands out as a molecule of interest, likely as an inhibitor of key signaling pathways implicated in oncogenesis, such as the STAT3 pathway.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and potential experimental evaluation of this compound.

To establish a framework for assessing its potential, we will draw comparisons with a well-characterized quinoline-based inhibitor. This comparative approach is designed to offer practical insights into the experimental nuances and reproducibility challenges inherent in this class of molecules.

The Synthetic Pathway: A Two-Step Approach to the Target Molecule

The synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be logically approached through a two-step process: the formation of the quinoline-4-carboxylic acid precursor via the Pfitzinger reaction, followed by esterification with phenol.

Step 1: Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic Acid

The Pfitzinger reaction is a classic and robust method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[4][5][6] For our target precursor, isatin is reacted with 4-methoxyacetophenone in the presence of a strong base.

Experimental Protocol: Pfitzinger Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (10 equivalents) in aqueous ethanol.

  • Isatin Activation: Add isatin (1 equivalent) to the basic solution and stir at room temperature for 1 hour. A color change from purple to brown should be observed, indicating the formation of the potassium salt of isatinic acid.[5]

  • Addition of Ketone: To this mixture, add 4-methoxyacetophenone (1.05 equivalents).[7]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 18-36 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture and acidify with acetic acid to precipitate the product.[7] Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

Causality Behind Experimental Choices:

  • The use of a strong base like KOH is crucial for the initial hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate, the reactive species in this reaction.[6]

  • Aqueous ethanol provides a suitable solvent system that can dissolve both the polar potassium salt of isatinic acid and the less polar 4-methoxyacetophenone.

  • Refluxing for an extended period is often necessary to drive the condensation and subsequent cyclization and dehydration steps to completion.

  • Acidification is required to neutralize the carboxylate salt and precipitate the final carboxylic acid product.

Expected Characterization of 2-(4-methoxyphenyl)quinoline-4-carboxylic Acid:

Based on literature for similar compounds, the following analytical data would be expected:[8][9]

  • ¹H NMR: Resonances corresponding to the aromatic protons of the quinoline and methoxyphenyl rings, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals for the carbonyl carbon of the carboxylic acid, the carbons of the quinoline and methoxyphenyl rings, and the methoxy carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₇H₁₃NO₃.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=C and C=N stretching vibrations of the aromatic rings.

Step 2: Esterification of 2-(4-methoxyphenyl)quinoline-4-carboxylic Acid with Phenol

The direct esterification of a carboxylic acid with a phenol is often slow.[10] Therefore, a more efficient approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with phenol.

Experimental Protocol: Esterification

  • Acyl Chloride Formation: In a dry, round-bottom flask under an inert atmosphere, suspend 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂). Gently reflux the mixture for 2-3 hours.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride.

  • Esterification: Dissolve the crude acyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add phenol (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct. Stir the reaction at room temperature for 12-24 hours.

  • Workup and Purification: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Causality Behind Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles like phenols.[10]

  • The use of an inert atmosphere and dry solvents is critical as acyl chlorides are sensitive to moisture.

  • A non-nucleophilic base is necessary to neutralize the HCl generated during the esterification, preventing side reactions and driving the reaction to completion.

Expected Characterization of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate:

  • ¹H NMR: Disappearance of the carboxylic acid proton signal and the appearance of new resonances corresponding to the phenyl ester protons.

  • ¹³C NMR: A shift in the carbonyl carbon resonance and the appearance of signals for the phenyl ester carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₂₃H₁₇NO₃.

  • IR Spectroscopy: Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic C-O stretch for the ester.

A Comparative Benchmark: Stattic, a Known STAT3 Inhibitor

To provide context for the potential biological activity of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, we will compare its structural class to a well-established STAT3 inhibitor, Stattic . Stattic is a non-peptidic small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of STAT3.

Synthesis of Stattic:

The synthesis of Stattic also involves the formation of a heterocyclic core, often through multi-component reactions. While the specific synthesis of Stattic differs from our target molecule, the principles of building complex heterocyclic systems are similar.

Biological Activity of Stattic:

Stattic has been reported to inhibit STAT3 phosphorylation with an EC₅₀ in the low micromolar range in various cancer cell lines.[11] This provides a quantitative benchmark against which newly synthesized compounds like Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate could be evaluated.

Comparative Analysis and Reproducibility Considerations

FeaturePhenyl 2-(4-methoxyphenyl)quinoline-4-carboxylateStattic (Example STAT3 Inhibitor)
Synthetic Route Two-step: Pfitzinger reaction followed by esterification.Varies, often involves multi-component reactions.
Key Intermediates 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride.Dependent on the specific synthetic route.
Potential Reproducibility Challenges Pfitzinger reaction yields can be variable depending on substrate and reaction conditions. Esterification requires anhydrous conditions.Multi-component reactions can have competing pathways affecting yield and purity.
Biological Target (Hypothesized) STAT3 signaling pathway.STAT3 signaling pathway.[11]
Performance Data Not yet reported in publicly available literature.Reported EC₅₀ values in the low micromolar range for STAT3 inhibition.[11]

Experimental Workflow for Biological Evaluation

To assess the biological activity of newly synthesized Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, a logical workflow would involve:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation synthesis Synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization cell_culture Cancer Cell Line Culture (e.g., with constitutive STAT3 activation) characterization->cell_culture Proceed if pure treatment Treatment with Test Compound and Stattic (Positive Control) cell_culture->treatment stat3_assay STAT3 Phosphorylation Assay (Western Blot or ELISA) treatment->stat3_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay

Caption: A typical workflow for the synthesis, purification, and subsequent biological evaluation of a novel small molecule inhibitor.

Conclusion

This guide provides a detailed, albeit hypothetical, pathway for the synthesis and characterization of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. By outlining the experimental steps with a rationale for each choice, we aim to enhance the reproducibility of these methods. The comparison with a known STAT3 inhibitor, Stattic, underscores the importance of establishing a performance benchmark for newly synthesized compounds. While the biological activity of the title compound remains to be experimentally determined, the framework presented here offers a robust starting point for its investigation as a potential therapeutic agent. Researchers are encouraged to meticulously document all experimental parameters and analytical data to contribute to the collective understanding and reproducibility of research in this promising area of medicinal chemistry.

References

  • Schust, J., et al. (2006). Stattic: A Small Molecule Inhibitor of STAT3 Activation and Dimerization. Chemistry & Biology, 13(11), 1235-1242.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135565573, Stattic. Retrieved from [Link]

  • Verma, A., et al. (2014).
  • Reddy, G. N., et al. (2008). Inhibition of the Signal Transducer and Activator of transcription-3 (STAT3) Signaling Pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic Acid Esters. Journal of Medicinal Chemistry, 51(16), 5063–5073.
  • Yakaiah Erugu, Bhavanarushi Sangepu, et al. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.
  • Blackburn, A. C., et al. (1996). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
  • Wikipedia. Pfitzinger reaction. Retrieved from [Link]

  • Molbase. Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. Retrieved from [Link]

  • ChemSrc. CAS 329204-09-3 Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. Retrieved from [Link]

  • Singh, P. P., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives.
  • Name Reactions. Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Khan Academy. Esterification of phenols. Retrieved from [Link]

  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. US5808130A - Esterification of phenols.
  • YouTube. A-Level H2 Chemistry: Esterification of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. Other Reactions of Phenol. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2016).
  • U.S. National Library of Medicine. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Novel 2-Phenylquinoline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel 2-phenylquinoline derivatives, a promising class of compounds in oncological research. Due to the novelty of "Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate" and the absence of published in vivo data, this document will use a well-characterized analog, 2-(4-aminophenyl)-7-methoxyquinoline (hereafter designated as AMQ-7M) , as a representative molecule to illustrate the evaluation process. The methodologies and comparative analyses presented herein are designed to be adapted for other molecules within this chemical class.

Our focus is to provide a scientifically rigorous, field-proven approach for researchers, scientists, and drug development professionals. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust study design.

Mechanistic Framework: Targeting the PI3K/Akt Signaling Pathway

The anti-neoplastic activity of many quinoline derivatives is attributed to their ability to modulate critical cell signaling pathways involved in tumor growth and survival. AMQ-7M has been identified as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a central regulator of cell proliferation, apoptosis, and metabolism and is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.

Mechanism of Action:

AMQ-7M is hypothesized to function as an ATP-competitive inhibitor of PI3K. By binding to the kinase domain, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt. The inactivation of Akt leads to a cascade of anti-tumor effects, including the de-suppression of pro-apoptotic proteins (like Bad) and the inhibition of cell cycle progression.

Below is a diagram illustrating the targeted signaling cascade.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation PI3K->PIP2 Phosphorylation AMQ AMQ-7M (Compound) AMQ->PI3K Inhibition mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotion

Caption: Targeted inhibition of the PI3K/Akt pathway by AMQ-7M.

Comparative In Vivo Efficacy Evaluation: A Xenograft Model Protocol

To assess the therapeutic potential of AMQ-7M, a human tumor xenograft model in immunocompromised mice is the gold standard. This section provides a detailed protocol for evaluating AMQ-7M against a standard-of-care agent, Paclitaxel, in a breast cancer xenograft model.

Experimental Rationale:

  • Animal Model: Female athymic nude mice (e.g., NU/NU strain) are selected as they lack a functional thymus and cannot mount a T-cell-mediated immune response, thus preventing rejection of human tumor cells.

  • Tumor Cell Line: MCF-7, a human breast adenocarcinoma cell line with a well-documented dependence on the PI3K/Akt pathway, is chosen for implantation.

  • Comparative Arms: The study includes a vehicle control (to assess baseline tumor growth), the experimental compound (AMQ-7M), and a positive control (Paclitaxel), which is a widely used chemotherapeutic for breast cancer. This three-arm design is essential for contextualizing the efficacy of the novel compound.

Step-by-Step Experimental Protocol:
  • Cell Culture and Implantation:

    • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 0.01mg/ml human recombinant insulin.

    • Harvest cells at ~80% confluency using trypsin-EDTA. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to establish and grow. Begin caliper measurements three times per week once tumors are palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into three treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) intraperitoneally (i.p.) daily.

    • Group 2 (AMQ-7M): Administer AMQ-7M, dissolved in the vehicle, at a predetermined dose (e.g., 50 mg/kg) i.p. daily. Dose selection should be based on prior maximum tolerated dose (MTD) studies.

    • Group 3 (Paclitaxel): Administer Paclitaxel at a standard effective dose (e.g., 10 mg/kg) intravenously (i.v.) on a weekly schedule.

  • Efficacy Endpoint Measurement:

    • Continue to monitor tumor volume and body weight three times per week for the duration of the study (typically 21-28 days).

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the vehicle control group.

    • Secondary endpoints include body weight change (as a measure of toxicity) and survival analysis.

Data Presentation and Comparative Analysis

The performance of AMQ-7M must be objectively compared against both the vehicle and the standard-of-care. All quantitative data should be summarized for clarity.

Table 1: Comparative Efficacy of AMQ-7M and Paclitaxel in MCF-7 Xenograft Model

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (TGI) (%) Mean Body Weight Change (%)
Vehicle ControlN/A1250 ± 1500%+2.5%
AMQ-7M 50 mg/kg, i.p., daily550 ± 9556% -3.0%
Paclitaxel10 mg/kg, i.v., weekly400 ± 8068% -8.5%

Interpretation of Results:

The hypothetical data presented in Table 1 suggest that AMQ-7M exhibits significant anti-tumor activity, achieving a 56% TGI. While this is less potent than the standard-of-care, Paclitaxel (68% TGI), AMQ-7M demonstrates a more favorable toxicity profile, with minimal impact on body weight compared to the notable weight loss observed in the Paclitaxel group. This finding is critical, as it may indicate a wider therapeutic window for the novel compound, a highly desirable characteristic in drug development.

Experimental Workflow Visualization

A clear workflow diagram ensures reproducibility and provides a high-level overview of the experimental design.

InVivo_Workflow cluster_treatments Treatment Phase (21 Days) A 1. Cell Culture (MCF-7) B 2. Cell Harvest & Preparation in Matrigel A->B C 3. Subcutaneous Implantation (Athymic Nude Mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization (Tumor Volume ~100 mm³) D->E F1 Group 1: Vehicle Control E->F1 F2 Group 2: AMQ-7M (50 mg/kg) E->F2 F3 Group 3: Paclitaxel (10 mg/kg) E->F3 G 6. Endpoint Analysis: - Tumor Volume - Body Weight F1->G F2->G F3->G H 7. Data Interpretation: - Calculate TGI - Compare Efficacy & Toxicity G->H

A Senior Application Scientist's Guide to Comparing the Toxicity of Quinololine-4-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to modern kinase inhibitors used in oncology.[1][2][3] Specifically, the quinoline-4-carboxylate moiety is a recurring motif, valued for its ability to engage with biological targets, often through chelation or hydrogen bonding interactions.[4][5] However, this same chemical reactivity can be a double-edged sword. The planarity of the aromatic system and its susceptibility to metabolic activation can lead to significant toxicities, including genotoxicity, cardiotoxicity, and hepatotoxicity.[6][7][8]

This guide provides a comparative analysis of the toxicological profiles of different quinoline-4-carboxylates. It is designed to equip researchers with an understanding of the structure-toxicity relationships (STRs) that govern the safety of these compounds. By explaining the causality behind toxicological outcomes and providing validated experimental protocols, this document serves as a practical resource for designing safer, more effective quinoline-based therapeutics.

Core Mechanisms of Quinoline-4-Carboxylate Toxicity

Understanding the "how" behind toxicity is paramount. The adverse effects of quinoline derivatives are not random; they are rooted in specific molecular interactions and biochemical pathways.

Genotoxicity and Mutagenicity

A primary concern for aromatic heterocyclic compounds is their potential to damage DNA. Quinoline and its derivatives can be metabolically activated to reactive intermediates, such as epoxides, that form covalent adducts with DNA.[6] This can lead to mutations and chromosome aberrations.[9][10]

  • Causality: The genotoxicity of many quinolines is not inherent to the parent molecule but is a result of metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[6][11] For instance, 4-nitroquinoline-1-oxide (4-NQO), a well-studied quinoline derivative, is a potent mutagen whose genotoxicity depends on the reduction of its nitro group.[12] In contrast, quinoline itself and 8-hydroxyquinoline have shown little to no genotoxic effects in some in vivo mouse marrow cell assays.[9][10] This highlights the profound influence of substituents on the genotoxic potential. The nature and position of substituents can either enhance or block the metabolic pathways leading to DNA-reactive species.[12][13]

Cardiotoxicity via hERG Channel Inhibition

A significant hurdle in drug development is cardiotoxicity, often manifesting as QT interval prolongation, which can lead to fatal arrhythmias like Torsade de Pointes.[8] A common cause is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Many quinoline-based drugs, including the antiarrhythmic quinidine, are known hERG inhibitors.[8][14]

  • Causality: The lipophilicity and basicity of a compound are key drivers of hERG inhibition. The nitrogen atom in the quinoline ring can become protonated at physiological pH, and this positive charge, combined with a lipophilic scaffold, facilitates interaction with aromatic residues (specifically Y652 and F656) within the hERG channel pore.[8][15] Structure-activity relationship studies show that modifications reducing lipophilicity or the basicity of the quinoline nitrogen can significantly decrease hERG liability, thereby improving the therapeutic window.[15] For instance, the diastereomer of quinidine, quinine, is a 14-fold less potent hERG blocker, demonstrating that stereochemistry also plays a critical role.[8]

Hepatotoxicity and Metabolic Activation

The liver, as the primary site of drug metabolism, is often a target for quinoline-induced toxicity. Quinoline itself is a known hepatocarcinogen in rodents.[6][16]

  • Causality: Toxicity is driven by the formation of reactive metabolites by hepatic enzymes. Key human CYP enzymes involved in quinoline metabolism include CYP2E1 and CYP2A6.[6][11] These enzymes can produce intermediates like quinoline-5,6-epoxide, which can then be detoxified or bind to cellular macromolecules, leading to cellular damage and initiating toxic cascades.[6] The balance between metabolic activation and detoxification pathways determines the ultimate hepatotoxic potential of a given quinoline derivative.

Phototoxicity and Oxidative Stress

Certain quinoline structures can absorb UVA light, leading to a photoactivated state. This can trigger the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, causing damage to cells and tissues upon light exposure.[17][18]

  • Causality: The presence of specific chromophores and substituents, such as a nitro group, can enhance phototoxicity. For example, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate has been shown to generate ROS upon UVA irradiation, leading to DNA strand breaks and apoptosis in leukemia cells.[17][18] This mechanism involves the photoactivated compound transferring energy to molecular oxygen (Type II mechanism) or participating in electron transfer reactions (Type I mechanism).[17]

Structure-Toxicity Relationship (STR) Analysis

The toxicity of a quinoline-4-carboxylate is not defined by the core alone but is intricately modulated by the nature and position of its substituents.

Caption: Key positions on the quinoline-4-carboxylate scaffold influencing toxicity.

  • Position 2: This position is often modified to achieve target potency. Large, lipophilic groups can enhance efficacy but may also increase hERG channel affinity and metabolic liabilities.[5][19][20]

  • Position 4: A free carboxylic acid is often essential for the mechanism of action of certain inhibitors, such as those targeting dihydroorotate dehydrogenase (DHODH), by forming critical salt bridges or hydrogen bonds.[5] Converting the acid to an ester can improve cell permeability and oral bioavailability, but this creates a prodrug that must be hydrolyzed in vivo to the active acid form.[21][22]

  • Positions on the Benzo Ring (C5-C8): Substituents here significantly impact the molecule's electronic properties, metabolism, and toxicity. For example, a 7-chloro group is optimal for the antimalarial activity of chloroquine.[23] Conversely, an 8-nitro group can confer phototoxic properties.[17]

Comparative Toxicity Data

The following tables summarize quantitative data from the literature, providing a direct comparison of the toxicological profiles of various quinoline derivatives.

Table 1: Comparative Cytotoxicity of Quinoline Derivatives

Compound Cell Line Assay IC₅₀ (µM) Reference
Quinoline-2-carboxylic acid MCF7 (Breast) Sulforhodamine B Significant Growth Inhibition [4]
Quinoline-3-carboxylic acid MCF7 (Breast) Sulforhodamine B Significant Growth Inhibition [4]
Quinoline-4-carboxylic acid MCF7 (Breast) Sulforhodamine B Significant Growth Inhibition [4]
Brequinar Analog 17 HCT-116 (Colon) MTT > 20 [21]
Brequinar Analog 18 HCT-116 (Colon) MTT 11.8 [21]
Brequinar Analog 41 HCT-116 (Colon) MTT 0.031 ± 0.003 [21][24]
Brequinar Analog 43 HCT-116 (Colon) MTT 0.170 ± 0.012 [21][24]
HTI 21 (4-substituted quinoline) HL-60 (Leukemia) Not Specified 1.8 [25]

| HTI 22 (4-substituted quinoline) | HL-60 (Leukemia) | Not Specified | 1.9 |[25] |

Table 2: Comparative Cardiotoxicity (hERG Inhibition) of Quinoline Derivatives

Compound Assay System IC₅₀ (µM) Reference
Quinidine HEK293 cells 0.41 ± 0.04 [14][26]
Quinine HEK293 cells 44.0 ± 0.6 [8]
Flecainide HEK293 cells 3.91 ± 0.68 [14][26]

| RIP2 Inhibitor 7 | Not Specified | 14 |[15] |

Table 3: In Vivo Acute Toxicity of Quinoline Derivatives

Compound Animal Model Route LD₅₀ Reference
Quinoline Rat Oral 460 mg/kg [7]
Quinoline Mouse Oral 330 mg/kg [27]

| 2-Methylquinoline | Rabbit | Dermal | 1978 mg/kg |[7] |

Standardized Protocols for Toxicity Assessment

Reproducibility and standardization are the bedrocks of trustworthy toxicological science. Below are detailed, step-by-step protocols for key assays used to evaluate quinoline-4-carboxylate toxicity.

G cluster_workflow Tiered Toxicity Testing Workflow cluster_invitro cluster_invivo start Test Compound (Quinoline-4-carboxylate) in_vitro Tier 1: In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity (e.g., MTT Assay) genotoxicity Genotoxicity (e.g., Ames Test) herg Cardiotoxicity (hERG Assay) metabolism Metabolic Stability (Microsome Assay) decision1 Favorable In Vitro Profile? cytotoxicity->decision1 genotoxicity->decision1 herg->decision1 metabolism->decision1 in_vivo Tier 2: In Vivo Studies decision1->in_vivo Yes stop High Risk: Stop/Redesign decision1->stop No acute_tox Acute Toxicity (LD50) repeat_dose Repeated Dose Toxicity end Safety Profile Established acute_tox->end repeat_dose->end

Caption: A general workflow for assessing the toxicity of novel compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27]

  • Objective: To determine the concentration of a quinoline-4-carboxylate that inhibits cell growth by 50% (IC₅₀).

  • Materials:

    • Human cell line (e.g., HepG2 for liver, HCT-116 for colon)

    • 96-well cell culture plates

    • Complete culture medium

    • Test compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.

    • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. The formation of purple formazan crystals should be visible under a microscope.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value.[28]

Protocol 2: In Vitro Genotoxicity (Ames Test)

The bacterial reverse mutation assay (Ames test) is used to assess the mutagenic potential of a chemical. It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.[13]

  • Objective: To determine if a quinoline-4-carboxylate derivative or its metabolites can induce mutations in bacterial DNA.

  • Materials:

    • Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100)

    • S9 fraction (a source of metabolic enzymes from rat liver) and cofactor solution

    • Molten top agar

    • Minimal glucose agar plates

    • Test compound, positive controls (e.g., 4-NQO), and negative control (vehicle)

  • Step-by-Step Methodology:

    • Preparation: To a sterile tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).

    • Pre-incubation: Incubate this mixture at 37°C for approximately 20-30 minutes.

    • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

    • Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.[13]

Protocol 3: In Vitro Cardiotoxicity (hERG Patch Clamp Assay)

Whole-cell patch-clamp electrophysiology is the gold standard for assessing a compound's effect on the hERG channel. It directly measures the ionic current flowing through the channel in cells engineered to express it.[14][26]

  • Objective: To determine the concentration of a quinoline-4-carboxylate that inhibits the hERG potassium current by 50% (IC₅₀).

  • Materials:

    • HEK293 cells stably expressing the hERG channel

    • Patch-clamp rig (amplifier, micromanipulators, microscope)

    • Borosilicate glass capillaries for micropipettes

    • Specific intracellular and extracellular recording solutions

    • Test compound solutions

  • Step-by-Step Methodology:

    • Cell Preparation: Culture hERG-expressing cells on glass coverslips.

    • Pipette Formation: Pull a micropipette from a glass capillary to achieve a resistance of 2-5 MΩ when filled with intracellular solution.

    • Seal Formation: Under the microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving whole-cell configuration. This allows control of the cell's membrane potential and measurement of the total current.

    • Current Recording: Apply a specific voltage-clamp protocol to elicit and measure the hERG current (specifically the "tail current" upon repolarization). Record a stable baseline current.

    • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at a known concentration.

    • Effect Measurement: After the compound effect has reached a steady state, record the inhibited hERG current using the same voltage protocol.

    • Data Analysis: Calculate the percentage of current inhibition at various concentrations. Plot a concentration-response curve to determine the IC₅₀ value for hERG blockade.[14]

Conclusion and Future Directions

The therapeutic potential of quinoline-4-carboxylates is undeniable, but their clinical translation hinges on a thorough understanding and mitigation of their inherent toxicities. This guide has demonstrated that toxicity is not a fixed property of the quinoline scaffold but is highly dependent on the specific substitution pattern. Key takeaways include:

  • Structure-Toxicity Relationships are Paramount: Small chemical modifications can drastically alter the safety profile, turning a toxic compound into a viable drug candidate or vice-versa. Reducing lipophilicity and modulating the basicity of the quinoline nitrogen are effective strategies for mitigating hERG risk.[15]

  • Mechanism-Based Assessment is Crucial: Identifying the specific toxicity pathway (e.g., metabolic activation, hERG blockade, ROS generation) allows for more rational drug design and the development of more predictive screening cascades.

  • Standardized Protocols Ensure Data Reliability: The use of validated, detailed protocols is essential for generating high-quality, comparable data that can confidently guide drug development decisions.

Future research should focus on developing more sophisticated in silico models to predict the toxicity of quinoline derivatives with greater accuracy, thereby reducing reliance on late-stage animal testing and accelerating the discovery of safer medicines.[29][30][31] By integrating mechanistic insights with robust experimental data, the scientific community can continue to harness the therapeutic power of the quinoline-4-carboxylate scaffold while ensuring patient safety.

References

  • McFee, A.F., Lowe, K.W., & Jauhar, G.S. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Environmental and Molecular Mutagenesis, 13(4), 347-352. [Link][9][10]

  • Elias, O., et al. (2013). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental and Molecular Mutagenesis, 54(7), 563-571. [Link][12]

  • SciTech Connect. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. OSTI.GOV. [Link]

  • Zani, F., & Carmellino, M.L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Bollettino Chimico Farmaceutico, 133(5), 328-338. [Link][13]

  • Lijinsky, W., & Rube, J. (1987). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 8(11), 1537-1540. [Link][6]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Department of Health. [Link][7]

  • Wang, W., et al. (2016). Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. PLoS ONE, 11(9), e0163413. [Link][8]

  • TNO Nutrition and Food Research Institute. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar. [Link][11]

  • Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link][29]

  • Paul, A.A., Witchel, H.J., & Hancox, J.C. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. British Journal of Pharmacology, 136(5), 717-729. [Link][14]

  • Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and in Vivo Studies. AMiner. [Link][30]

  • Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities. [Link][32]

  • Gáspár, A., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. Journal of Photochemistry and Photobiology B: Biology, 102(2), 146-154. [Link][17]

  • Paul, A.A., Witchel, H.J., & Hancox, J.C. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. PMC - NIH. [Link][26]

  • Patman, R.L., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(6), 526-531. [Link][15]

  • Onay, A., et al. (2019). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Marmara Pharmaceutical Journal, 23(2), 268-281. [Link][31]

  • Ali, M.A., et al. (2022). Synthesis of quinoline 4-carboxylic acid derivatives. ResearchGate. [Link][33]

  • Gáspár, A., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. ResearchGate. [Link][18]

  • Al-Ostath, O.A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(21), 5003. [Link][4]

  • Lairson, L.L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6047-6062. [Link][21]

  • Chen, W.L., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link][5]

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(12), 115511. [Link][25]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link][23]

  • Althuis, T.H., et al. (1980). Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262-269. [Link][22]

  • Saudi, M.N.S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. [Link][19]

  • Sreedhar, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link][1]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7672. [Link][20]

  • de la Torre, A.F., et al. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. The Journal of Organic Chemistry, 86(3), 2329-2342. [Link][2]

  • Lairson, L.L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link][24]

  • de la Torre, A.F., et al. (2021). Synthetic route to quinoline-4-carboxyl derivatives. ResearchGate. [Link][3]

  • LaVoie, E.J., et al. (1984). Carcinogenicity of quinoline, 4- and 8-methylquinoline and benzoquinolines in newborn mice and rats. Food and Chemical Toxicology, 22(8), 625-630. [Link][16]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate (CAS No. 329204-09-3).[1] Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each step, ensuring a self-validating system of laboratory safety and environmental stewardship. Adherence to these protocols is critical for protecting personnel, ensuring regulatory compliance, and maintaining the integrity of your research environment.

Part 1: Hazard Assessment & Characterization

A specific Safety Data Sheet (SDS) for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is not widely available. Therefore, a comprehensive hazard assessment must be derived from its constituent structural motifs: the quinoline core, the aromatic ether (methoxyphenyl group), and the phenyl carboxylate ester functionality. This approach ensures that all potential risks are considered and mitigated.

The compound's parent acid, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] The quinoline core itself is classified as toxic, a suspected mutagen, a potential carcinogen, and an environmental hazard.[3][4] Based on this analysis, all materials contaminated with Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate must be treated as hazardous waste .

Table 1: Hazard Profile of Constituent Chemical Moieties

Chemical MoietyAssociated HazardsRationale for Disposal Concern
Quinoline Core Toxic if swallowed, harmful in contact with skin, causes serious skin and eye irritation, suspected of causing genetic defects, may cause cancer, toxic to aquatic life with long-lasting effects.[3][4]High toxicity and potential carcinogenicity necessitate controlled disposal to prevent human exposure and environmental release.
Carboxylate Ester Can hydrolyze to a carboxylic acid and an alcohol. Carboxylic acids can be corrosive or acidic.[5][6]The potential for hydrolysis to an acidic compound requires segregation from bases and reactive metals.
Aromatic Ether Ethers can form explosive peroxides upon storage, especially when exposed to air and light.[7][8]The risk of peroxide formation introduces an explosion hazard, requiring careful storage and timely disposal of aged materials.

Part 2: Personal Protective Equipment (PPE) Protocol

Handling Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, both in its pure form and as waste, requires a stringent PPE protocol to prevent chemical exposure.[9] The following equipment is mandatory.

Table 2: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationPurpose and Rationale
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.[10][11]Protects against splashes of liquid waste and airborne solid particles, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5]Provides a barrier against skin contact. Given that similar compounds are harmful upon contact, this is a critical measure.[3][4] Double-gloving is recommended when handling concentrated waste.
Body Protection A long-sleeved laboratory coat.[9] For large-scale operations, a chemical-resistant apron or coveralls should be used.[12]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator is necessary.[10]The parent carboxylic acid can cause respiratory irritation.[2] All waste handling should occur in a well-ventilated area, preferably a fume hood, to mitigate inhalation risks.[13][14]

Part 3: Step-by-Step Disposal Protocol

The primary and only recommended disposal method for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is through a licensed hazardous waste disposal company.[15] In-laboratory treatment is not advised due to the compound's complex nature and potential for hazardous reactions.[15]

Section 3.1: Waste Segregation & Collection

Proper segregation at the point of generation is the foundation of safe chemical waste management.[16][17] It prevents dangerous reactions and ensures compliant disposal.

start Waste Generation Point is_solid Is the waste solid? (e.g., unused powder, contaminated gloves, weigh paper) start->is_solid solid_container Collect in a dedicated, leak-proof SOLID Hazardous Waste Container. is_solid->solid_container  Yes liquid_container Collect in a dedicated, sealed LIQUID Hazardous Waste Container. is_solid->liquid_container No (Solution)

Caption: Waste segregation workflow for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Protocol for Solid Waste:

  • Collect all unused Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate powder and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated hazardous waste container.[15]

  • The container should be made of a compatible material (e.g., high-density polyethylene) and feature a secure, sealable lid.[5]

Protocol for Liquid Waste:

  • Collect all solutions containing Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate in a separate, sealed, and clearly labeled liquid hazardous waste container.[15]

  • Use glass or compatible plastic containers.[18] Ensure the container is leak-proof.[17]

  • Crucially: Do not mix this organic waste stream with other waste types, particularly strong acids, bases, or oxidizers, to prevent unforeseen chemical reactions.[5]

Section 3.2: Container Management & Labeling

Proper container management is a regulatory requirement and essential for safety.[17]

  • Labeling: All waste containers must be clearly labeled the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[17]

    • The full chemical name: "Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate". Do not use abbreviations.[17]

    • A list of all constituents, including solvents and their approximate percentages.

    • The accumulation start date.[16]

    • Applicable hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").[17]

  • Condition: Containers must be in good condition, free from damage or leaks, and kept closed at all times except when adding waste.[17][19]

  • Fill Level: Do not fill containers beyond 90% of their capacity to allow for expansion and prevent spills.[20]

Section 3.3: On-Site Storage (Satellite Accumulation Area)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[17][19]

  • Location: The SAA must be located in a well-ventilated, secure area away from heat sources, direct sunlight, and incompatible materials.[14][16]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[19]

  • Time Limits: Waste containers can be stored in the SAA for up to one year, provided the quantity limits are not exceeded. Once a container is full, it must be removed by the institution's Environmental Health and Safety (EHS) department within three calendar days.[19]

Section 3.4: Final Disposal Logistics

The final step is the transfer of the waste to a licensed disposal facility. This process is managed by your institution's EHS department.

gen 1. Waste Generation & Segregation labeling 2. Secure Containment & Proper Labeling gen->labeling storage 3. Storage in Designated Satellite Accumulation Area labeling->storage pickup 4. Schedule Pickup with Institutional EHS storage->pickup transport 5. Transport by Licensed Hazardous Waste Hauler pickup->transport disposal 6. Final Disposal at Permitted Facility (e.g., Incineration) transport->disposal

Caption: End-to-end workflow for compliant chemical waste disposal.

  • Request Pickup: Once a waste container is full or has been in storage for the maximum allowed time, contact your institution's EHS office to schedule a pickup.

  • Documentation: Ensure all necessary paperwork, as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA), is complete. This creates a "cradle-to-grave" record of the waste's journey.[21]

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain.[3] It is toxic to aquatic life and prohibited by regulations.[17]

    • DO NOT dispose of this chemical in the regular trash.[10]

    • DO NOT allow solvent-based waste to evaporate in a fume hood as a means of disposal.[14][22]

Part 4: Emergency Procedures for Spills & Contamination

Accidents require immediate and correct action to mitigate exposure and environmental contamination.

Small Spills (Manageable by lab personnel):

  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including respiratory protection if the material is a fine powder and outside a fume hood.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Notify: Alert your institution's EHS or emergency response team. Do not attempt to clean a large spill yourself.

Decontamination of Glassware:

  • Rinse the contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol).

  • Crucially, the first rinse must be collected and disposed of as liquid hazardous waste. [7] For compounds with high toxicity profiles like quinoline derivatives, it is best practice to collect all three rinses as hazardous waste.[10]

  • After triple-rinsing, the glassware can typically be washed using standard laboratory procedures.

Part 5: Regulatory Framework

All disposal procedures are governed by strict regulations to protect human health and the environment. In the United States, the primary law is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[23] RCRA establishes the "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[21] Adherence to the protocols in this guide will help ensure compliance with RCRA and associated state and local regulations.[24]

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • PPE for Handling Chemicals. (n.d.). Hazclear.
  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • EPA Hazardous Waste Management. (2024). Axonator.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • PPE for Handling Hazardous Waste. (2023). Disposable Protective Coverall Manufacturer.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Safety Data Sheet: Quinoline. (2019). Chemos GmbH & Co.KG.
  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Hazardous Waste Disposal. (n.d.). ConservationTools.org.
  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Safety Data Sheet: Quinoline. (2025). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. (n.d.). ChemScene.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Use of Ether. (n.d.). University of Arizona Environment, Health & Safety.
  • Removing Carboxylic Acids From Aqueous Wastes. (n.d.). P2 InfoHouse.

Sources

A Comprehensive Guide to the Safe Handling of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Research and Drug Development Professionals

This guide provides essential safety and logistical information for handling Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your research endeavors.

Understanding the Hazard Profile

Based on available data for analogous compounds, Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate should be handled as a substance that is:

  • Harmful if swallowed: Oral toxicity is a known hazard for many quinoline derivatives.[1][2]

  • Causes skin irritation: Direct contact with the skin is likely to cause irritation.[1][2]

  • Causes serious eye irritation: The compound can cause significant eye irritation upon contact.[1][2]

  • May cause respiratory irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

  • Suspected of causing genetic defects and cancer: Quinoline itself is classified as a potential mutagen and carcinogen, and this potential should be attributed to its derivatives until proven otherwise.[2][3][4]

  • Toxic to aquatic life: Quinoline compounds can have long-lasting harmful effects on aquatic ecosystems.[2][3]

Due to these potential hazards, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. The following table outlines the minimum required PPE.

Body PartPPE RequiredRationale and Specifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling aromatic and ester compounds.[5][6][7] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eyes Safety goggles with side shields or a face shieldStandard safety glasses are insufficient. Tightly fitting safety goggles or a face shield are necessary to protect against splashes and airborne particles.[4][6][8]
Body Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills.
Respiratory NIOSH-approved respiratorA respirator may be necessary if working outside of a certified chemical fume hood or if there is a risk of generating aerosols.[3] The specific cartridge type should be selected based on a formal risk assessment.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All handling of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This minimizes the risk of inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[3]

Safe Handling and Operational Workflow

A systematic approach to handling this compound will further enhance safety. The following workflow diagram illustrates the key stages from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Chemical Identity and Quantity B Don Appropriate PPE A->B Proceed to C Prepare Work Area in Fume Hood B->C Proceed to D Weigh and Transfer Compound C->D Proceed to E Perform Experimental Procedure D->E Proceed to F Decontaminate Glassware and Surfaces E->F Upon Completion G Segregate and Label Waste F->G Proceed to H Store Waste in Designated Area G->H Proceed to I Arrange for Professional Disposal H->I Final Step

Caption: Workflow for Handling Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.

Step-by-Step Handling Procedure:
  • Pre-Operational Checks:

    • Verify the chemical identity and quantity upon receipt.

    • Review the Safety Data Sheet (SDS) for any new information. If an SDS is not available, proceed with the precautions outlined in this guide.

    • Ensure all necessary PPE is available and in good condition.

    • Confirm that the chemical fume hood, eyewash station, and safety shower are operational.

  • Handling Operations:

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations of the solid compound and its solutions within a chemical fume hood.

    • Use a spatula for transferring the solid to minimize dust generation.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Operational Procedures:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Clean the work area within the fume hood thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after handling is complete.[4]

Emergency Procedures: Planning for the Unexpected

Spill Response:

In the event of a spill, your immediate actions are crucial.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Assess: From a safe distance, assess the extent of the spill. For minor spills that you are trained and equipped to handle, proceed with caution. For major spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) office immediately.[10][11]

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[3][10]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.[3][9]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[3][9]

Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill If trained and equipped MajorSpill Major Spill Assess->MajorSpill If large or uncertain Contain Contain Spill with Absorbent MinorSpill->Contain ContactEHS Contact EHS/Emergency Services MajorSpill->ContactEHS Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate

Caption: Emergency Spill Response Flowchart.

Accidental Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower.[9][11] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Storage and Disposal: Responsible Chemical Management

Storage:
  • Store Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Disposal:

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

  • Waste Collection: Collect all waste materials (excess compound, contaminated consumables, and spill cleanup debris) in a designated, leak-proof, and chemically compatible container.[3][4]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate".[4][9]

  • Segregation: Keep this waste stream segregated from other chemical waste to prevent potentially hazardous reactions.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][12]

By adhering to these guidelines, you contribute to a safe and productive research environment, ensuring the well-being of yourself, your colleagues, and the broader community.

References

  • BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline.
  • Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities.
  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from New Jersey Department of Health website.
  • Fragrance Oils Direct UK. (2022). Personal Protective Equipment for Fragrance Oil.
  • EHS. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025). Safety Data Sheet.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety.
  • ResearchGate. (2018). Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives.
  • University of Toronto. (n.d.). Chemical Spill Procedures - Environmental Health & Safety.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.